molecular formula C63H88FN11O13S B15544521 MS115

MS115

Cat. No.: B15544521
M. Wt: 1258.5 g/mol
InChI Key: MNUNFVFPUDFONM-BXQWZOBQSA-N
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Description

MS115 is a useful research compound. Its molecular formula is C63H88FN11O13S and its molecular weight is 1258.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H88FN11O13S

Molecular Weight

1258.5 g/mol

IUPAC Name

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[3-[2-[2-[2-[2-[2-[[(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperidin-4-yl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C63H88FN11O13S/c1-42-56(89-41-69-42)45-11-9-44(10-12-45)50(71-59(81)52-33-48(76)39-75(52)60(82)57(62(2,3)4)72-61(83)63(64)17-18-63)35-54(78)65-19-24-85-26-28-87-30-32-88-31-29-86-27-25-84-23-16-55(79)74-21-14-47(15-22-74)70-53-34-51(67-40-68-53)58(80)66-36-49(77)38-73-20-13-43-7-5-6-8-46(43)37-73/h5-12,34,40-41,47-50,52,57,76-77H,13-33,35-39H2,1-4H3,(H,65,78)(H,66,80)(H,71,81)(H,72,83)(H,67,68,70)/t48-,49+,50+,52+,57-/m1/s1

InChI Key

MNUNFVFPUDFONM-BXQWZOBQSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the MS115 Compound: A Potent and Selective PRMT5 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS115 is a novel, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5) and its binding partner, Methylosome Protein 50 (MEP50). As a key regulator of various cellular processes, PRMT5 is a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the PRMT5/MEP50 complex and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1][2][3] This proximity induces the ubiquitination of PRMT5 and MEP50, marking them for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that only block the enzymatic activity of a target protein, this compound leads to the physical removal of the PRMT5/MEP50 complex from the cell, offering a more profound and sustained therapeutic effect.[1][3] The degradation of PRMT5 and MEP50 is concentration-dependent, time-dependent, and reliant on the ubiquitin-proteasome system (UPS).[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent degradation capabilities and anti-proliferative effects in cancer cell lines.

Parameter Cell Line Value Reference
DC₅₀ (PRMT5) MDAMB46817.4 nM[1][2]
DC₅₀ (MEP50) MDAMB46811.3 nM[1][2]
Maximum Degradation (Dₘₐₓ) MDAMB468>85%[1]

Table 1: Degradation Potency of this compound in MDAMB468 breast cancer cells after a 24-hour treatment.

Parameter Cell Line Value Reference
IC₅₀ (Proliferation) Breast Cancer CellsPotent Inhibition[1][3]
IC₅₀ (Proliferation) Prostate Cancer CellsPotent Inhibition[1][3]

Table 2: Anti-proliferative Activity of this compound. Specific IC₅₀ values are noted as "potent," as precise figures were not available in the searched literature.

Signaling Pathways

PRMT5 Signaling in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes implicated in cancer, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Overexpression of PRMT5 has been observed in various cancers and is often associated with poor prognosis.

The diagram below illustrates the central role of the PRMT5/MEP50 complex in cellular signaling and the downstream consequences of its activity, which are inhibited by this compound-mediated degradation.

PRMT5_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PRMT5_MEP50 PRMT5/MEP50 Complex Histones Histones (H3R8, H4R3) PRMT5_MEP50->Histones Symmetric Dimethylation Splicing_Factors Splicing Factors (e.g., SmD3) PRMT5_MEP50->Splicing_Factors Symmetric Dimethylation Transcription_Factors Transcription Factors (e.g., p53, MYC) PRMT5_MEP50->Transcription_Factors Symmetric Dimethylation Signaling_Proteins Signaling Proteins (e.g., EGFR) PRMT5_MEP50->Signaling_Proteins Symmetric Dimethylation Gene_Expression Altered Gene Expression Histones->Gene_Expression RNA_Splicing Aberrant RNA Splicing Splicing_Factors->RNA_Splicing Transcription_Factors->Gene_Expression Cancer_Hallmarks Cancer Hallmarks: - Increased Proliferation - Survival - Metastasis Gene_Expression->Cancer_Hallmarks RNA_Splicing->Cancer_Hallmarks Cell_Signaling Dysregulated Cell Signaling Signaling_Proteins->Cell_Signaling Cell_Signaling->Cancer_Hallmarks

Caption: PRMT5/MEP50 signaling pathway in cancer.

This compound Mechanism of Action: PROTAC-mediated Degradation

This compound acts by hijacking the cell's natural protein disposal system. The following diagram illustrates the workflow of this compound-induced degradation of the PRMT5/MEP50 complex.

MS115_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (this compound-PRMT5/MEP50-VHL) This compound->Ternary_Complex PRMT5_MEP50 PRMT5/MEP50 Complex PRMT5_MEP50->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_PRMT5_MEP50 Ubiquitinated PRMT5/MEP50 Ternary_Complex->Ub_PRMT5_MEP50 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_PRMT5_MEP50 Proteasome 26S Proteasome Ub_PRMT5_MEP50->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Lines: MDAMB468 (human breast cancer) and PC-3 (human prostate cancer) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of PRMT5 and MEP50 proteins following treatment with this compound.

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against PRMT5, MEP50, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of PRMT5 and MEP50 to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or CellTiter-Glo to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Cell Treatment: Treat cells in a larger format (e.g., 6-well plate or T-25 flask) with different concentrations of this compound for a defined period.

  • Cell Seeding: After treatment, harvest the cells, count them, and seed a low number of viable cells (e.g., 500-1000 cells) into new 6-well plates.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a solution of methanol (B129727) and acetic acid, and then stain them with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

Experimental and Logical Workflows

General Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental pipeline for evaluating a PROTAC degrader like this compound.

Experimental_Workflow start Start: This compound Compound cell_culture Cell Culture (e.g., MDAMB468, PC-3) start->cell_culture treatment Treatment with this compound (Dose- and Time-course) cell_culture->treatment western_blot Western Blot Analysis (PRMT5, MEP50 Degradation) treatment->western_blot viability_assay Cell Viability Assay (IC50 Determination) treatment->viability_assay clonogenic_assay Clonogenic Assay (Long-term Survival) treatment->clonogenic_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis clonogenic_assay->data_analysis end Conclusion: Mechanism of Action data_analysis->end

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound is a highly effective PROTAC degrader of the PRMT5/MEP50 complex. Its mechanism of action, involving the hijacking of the cellular ubiquitin-proteasome system, leads to the efficient and selective removal of its targets. The potent anti-proliferative and anti-clonogenic effects of this compound in cancer cell lines underscore its potential as a promising therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on or interested in the field of targeted protein degradation and PRMT5-directed cancer therapies.

References

MS115: A Technical Guide to the Identification and Validation of a Novel PRMT5/MEP50 PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS115 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Protein Arginine Methyltransferase 5 (PRMT5) and its essential cofactor, MEP50. As PRMT5 is a key enzyme implicated in various cancers through its role in gene regulation, RNA splicing, and signal transduction, its targeted degradation presents a promising therapeutic strategy. This compound functions by simultaneously binding to the PRMT5/MEP50 complex and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of PRMT5 and MEP50. This guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Target Identification and Mechanism of Action

The primary molecular target of this compound is the PRMT5/MEP50 protein complex. PRMT5 is a Type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, and its dysregulation is associated with tumorigenesis.

This compound is a heterobifunctional molecule composed of three key components:

  • A ligand that binds to the target protein, PRMT5.

  • A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The mechanism of action of this compound follows the PROTAC-mediated protein degradation pathway. By forming a ternary complex between PRMT5/MEP50 and VHL, this compound brings the target protein in close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to PRMT5, marking it for degradation by the 26S proteasome. Consequently, the cellular levels of both PRMT5 and its binding partner MEP50 are significantly reduced.

Quantitative Data

The efficacy of this compound in inducing the degradation of its target proteins has been quantified in cellular assays. The following table summarizes the available data for the degradation capacity (DC50) of this compound in the MDAMB468 human breast cancer cell line after 24 hours of treatment.[1]

Target ProteinCell LineDC50 (nM)
PRMT5MDAMB46817.4
MEP50MDAMB46811.3

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental approaches, the following diagrams have been generated using the DOT language.

This compound Mechanism of Action

cluster_this compound This compound PROTAC cluster_Target Target Complex cluster_E3_Ligase E3 Ubiquitin Ligase cluster_Degradation Proteasomal Degradation This compound This compound PRMT5 PRMT5 This compound->PRMT5 binds VHL VHL This compound->VHL recruits PRMT5_ligand PRMT5 Ligand Linker Linker PRMT5_ligand->Linker VHL_ligand VHL Ligand Linker->VHL_ligand MEP50 MEP50 PRMT5->MEP50 forms complex Proteasome 26S Proteasome PRMT5->Proteasome Degradation VHL->PRMT5 Ub Ubiquitin Degraded_Products Degraded Peptides Proteasome->Degraded_Products

Caption: Mechanism of this compound-mediated degradation of PRMT5.

PRMT5 Downstream Signaling Pathways

cluster_substrates Substrates cluster_cellular_processes Cellular Processes cluster_outcomes Cancer Hallmarks PRMT5_MEP50 PRMT5/MEP50 Complex Histones Histones (H3R8, H4R3) PRMT5_MEP50->Histones methylates p53 p53 PRMT5_MEP50->p53 methylates EGFR EGFR PRMT5_MEP50->EGFR methylates SmD3 SmD3 (Splicing Factor) PRMT5_MEP50->SmD3 methylates Gene_Regulation Gene Regulation Histones->Gene_Regulation DNA_Damage_Response DNA Damage Response p53->DNA_Damage_Response Signal_Transduction Signal Transduction EGFR->Signal_Transduction RNA_Splicing RNA Splicing SmD3->RNA_Splicing Proliferation Cell Proliferation Gene_Regulation->Proliferation Survival Cell Survival Gene_Regulation->Survival RNA_Splicing->Proliferation Signal_Transduction->Proliferation Signal_Transduction->Survival DNA_Damage_Response->Survival This compound This compound This compound->PRMT5_MEP50 induces degradation

Caption: Overview of PRMT5 signaling pathways affected by this compound.

Experimental Workflow for Target Validation

cluster_assays Validation Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., MDAMB468) treat Treat with this compound (Dose-Response and Time-Course) start->treat wb Western Blot (PRMT5, MEP50, sDMA levels) treat->wb prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) treat->prolif clon Clonogenic Assay treat->clon selectivity Selectivity Profiling (e.g., Kinase Panel) treat->selectivity dc50 Degradation Potency (DC50) wb->dc50 ic50 Growth Inhibition (IC50) prolif->ic50 colony Colony Formation Inhibition clon->colony profile Selectivity Profile selectivity->profile

Caption: Experimental workflow for this compound target validation.

Experimental Protocols

Detailed experimental protocols are based on standard molecular and cellular biology techniques. The following are generalized procedures for the key experiments used in the validation of this compound.

Cell Culture and Treatment
  • Cell Lines: MDAMB468 (human breast cancer) and other relevant cancer cell lines are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or DMSO as a vehicle control.

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against PRMT5, MEP50, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the levels of target proteins are normalized to the loading control.

Cell Proliferation Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or DMSO control for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 values.

Clonogenic Assay
  • Cell Seeding: A low number of cells (e.g., 500-1000 cells/well) are seeded in 6-well plates.

  • Treatment: Cells are treated with this compound or DMSO for a defined period.

  • Colony Formation: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: The colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically defined as containing >50 cells) is counted.

  • Data Analysis: The plating efficiency and surviving fraction are calculated to assess the long-term effect of this compound on cell proliferation.

Conclusion

This compound has been identified as a potent and selective degrader of the PRMT5/MEP50 complex. Its mechanism of action, leveraging the cellular ubiquitin-proteasome system, offers a novel therapeutic modality for cancers dependent on PRMT5 activity. The quantitative data and experimental workflows presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other PRMT5-targeting degraders. Further studies are warranted to fully elucidate the in vivo efficacy, safety profile, and full range of therapeutic applications for this compound.

References

Alrizomadlin (APG-115): A Technical Guide on Synthesis, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alrizomadlin (also known as APG-115) is a potent and selective, orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. By disrupting the MDM2-p53 protein-protein interaction, Alrizomadlin stabilizes and activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells harboring wild-type TP53. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of Alrizomadlin, intended to support ongoing research and development efforts in oncology.

Chemical Properties and Synthesis

Alrizomadlin is a complex spiro-oxindole derivative. Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-((3'R,4'S,5'R)-6''-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid
Synonyms APG-115, AA-115
CAS Number 1818393-16-6
Molecular Formula C₃₄H₃₈Cl₂FN₃O₄
Molecular Weight 642.59 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Synthesis

The synthesis of Alrizomadlin and other spiro-oxindole MDM2 inhibitors typically involves a multi-step sequence. A key strategic element is the construction of the spiro-pyrrolidine core, often achieved through a [3+2] cycloaddition reaction. While a detailed, step-by-step protocol for the industrial synthesis of Alrizomadlin is proprietary, the general approach can be inferred from the literature on related compounds.

A plausible synthetic route would involve the preparation of a suitable methylene-oxindole precursor and an azomethine ylide. The crucial [3+2] cycloaddition of these two fragments would then form the spiro-oxindole-pyrrolidine scaffold. Subsequent functional group manipulations, including amidation and other modifications, would lead to the final Alrizomadlin molecule. The synthesis of spiro-oxindole derivatives often requires careful control of stereochemistry to obtain the desired biologically active isomer.

Mechanism of Action

Alrizomadlin's primary mechanism of action is the restoration of p53 tumor suppressor function by inhibiting its principal negative regulator, MDM2. In many cancers with wild-type TP53, the p53 protein is rendered inactive through its interaction with overexpressed MDM2, which targets p53 for proteasomal degradation.

Alrizomadlin binds with high affinity to the p53-binding pocket of MDM2, competitively inhibiting the MDM2-p53 interaction. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A (p21)) and apoptosis (e.g., PUMA, BAX).[1]

Alrizomadlin_Mechanism_of_Action cluster_0 Normal State (WT p53) cluster_1 Alrizomadlin (APG-115) Intervention MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation Alrizomadlin Alrizomadlin (APG-115) MDM2_2 MDM2 Alrizomadlin->MDM2_2 Inhibition p53_2 p53 (stabilized) p21 p21 p53_2->p21 Transcriptional Activation Apoptosis Apoptosis p53_2->Apoptosis Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Figure 1: Mechanism of Action of Alrizomadlin (APG-115).

Biological Activity and Preclinical Data

Alrizomadlin has demonstrated potent anti-proliferative and pro-apoptotic activity in a range of cancer cell lines with wild-type TP53.

Assay TypeCell LineResult (IC₅₀)
MDM2 Binding (Ki) -<1 nM
Cell Proliferation SJSA-1Potent
Cell Proliferation RS4;11Potent

In vivo studies using xenograft models of various cancers have shown that oral administration of Alrizomadlin leads to significant tumor growth inhibition and, in some cases, complete tumor regression. Furthermore, preclinical studies have indicated synergistic anti-tumor effects when Alrizomadlin is combined with other therapeutic agents, including immune checkpoint inhibitors and standard chemotherapy.

Experimental Protocols

Western Blot for p53 Activation

This protocol describes the detection of p53 and its downstream target p21 in cancer cells following treatment with Alrizomadlin.

Materials:

  • TP53 wild-type cancer cell line (e.g., SJSA-1)

  • Alrizomadlin (APG-115)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of Alrizomadlin and a DMSO control for the desired time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment with Alrizomadlin B Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G

Figure 2: General workflow for Western Blot analysis.
Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of Alrizomadlin on cancer cell viability.

Materials:

  • Cancer cell line

  • Alrizomadlin (APG-115)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Alrizomadlin and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

MDM2-p53 Interaction Assay (TR-FRET)

This assay quantifies the inhibitory effect of Alrizomadlin on the MDM2-p53 interaction.

Materials:

  • Recombinant human MDM2 protein (e.g., GST-tagged)

  • Recombinant human p53 protein fragment (e.g., His-tagged)

  • TR-FRET donor (e.g., anti-GST-Europium)

  • TR-FRET acceptor (e.g., anti-His-APC)

  • Assay buffer

  • Alrizomadlin (APG-115)

  • 384-well plates

  • TR-FRET-compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Alrizomadlin in assay buffer.

  • Assay Reaction: In a 384-well plate, combine MDM2 protein, p53 fragment, and the Alrizomadlin dilutions.

  • Incubation: Incubate the mixture at room temperature to allow for binding.

  • Detection: Add the TR-FRET donor and acceptor antibodies and incubate to allow for antibody binding.

  • Measurement: Read the time-resolved fluorescence signal on a compatible plate reader. The decrease in the FRET signal is proportional to the inhibition of the MDM2-p53 interaction.

Clinical Development

Alrizomadlin is currently being evaluated in multiple clinical trials for the treatment of various solid tumors and hematologic malignancies, both as a monotherapy and in combination with other anti-cancer agents. These trials are assessing the safety, tolerability, pharmacokinetics, and efficacy of Alrizomadlin in patient populations with TP53 wild-type cancers.

Conclusion

Alrizomadlin (APG-115) is a promising therapeutic agent that targets a key vulnerability in many cancers – the dysregulation of the p53 pathway. Its potent and selective inhibition of the MDM2-p53 interaction provides a rational approach to cancer therapy. The data summarized in this guide, along with the provided experimental protocols, are intended to facilitate further research into the therapeutic potential of Alrizomadlin and other MDM2 inhibitors.

References

Preliminary In Vitro Profile of MS115: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information for a compound specifically designated "MS115" is limited. However, extensive research exists for APG-115 (Alrizomadlin) , a clinical-stage MDM2 inhibitor. Given the nomenclature similarity, this document summarizes the preliminary in vitro studies of APG-115, which may be the compound of interest.

This technical guide provides an in-depth overview of the core pre-clinical, in vitro data for APG-115, tailored for researchers, scientists, and drug development professionals. The document outlines key experimental findings, methodologies, and the compound's mechanism of action.

Mechanism of Action

APG-115 is a novel, potent small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1][2][3] In cancer cells with wild-type (WT) TP53, the p53 tumor suppressor protein is often inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. APG-115 is designed to block this interaction, thereby stabilizing and activating p53.[3] This leads to the induction of p53-mediated downstream pathways, resulting in cell cycle arrest and apoptosis in tumor cells.[4]

Signaling Pathway

The primary signaling pathway affected by APG-115 is the MDM2-p53 pathway. By inhibiting MDM2, APG-115 leads to the accumulation of p53, which can then transcriptionally activate its target genes, such as p21 and PUMA, leading to cell cycle arrest and apoptosis.

cluster_0 cluster_1 APG115 APG-115 MDM2 MDM2 APG115->MDM2 inhibits p53 p53 MDM2->p53 degrades p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Start: Cell Culture (e.g., AML or MM cell lines) treatment Treatment with APG-115 (Dose-response and time-course) start->treatment proliferation Cell Proliferation Assay (e.g., CCK-8) treatment->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis western_blot Western Blot (p53, MDM2, p21) treatment->western_blot analysis Data Analysis (IC50, Apoptosis Rate, Protein Expression) proliferation->analysis apoptosis->analysis western_blot->analysis end Conclusion: Efficacy and Mechanism analysis->end

References

MS115 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Potent p300/CBP Inhibitor: A-485

Introductory Note: The initial request specified a query for "MS115." However, extensive research did not yield any public domain information linking "this compound" to a p300/CBP inhibitor. The search results did, however, provide substantial information on other molecules in this class, including the well-characterized inhibitor A-485. It is highly probable that "this compound" was a typographical error. Therefore, this technical guide will focus on A-485 as a representative and well-documented p300/CBP inhibitor to fulfill the core requirements of the prompt.

Abstract

The histone acetyltransferases (HATs) p300 and CBP are critical transcriptional co-activators implicated in a variety of cellular processes and pathological conditions, including cancer.[1][2] While histone deacetylase (HDAC) inhibitors have seen clinical success, the development of potent and selective HAT inhibitors has been a significant challenge.[1][2] This guide details the discovery and development of A-485, a potent, selective, and drug-like catalytic inhibitor of p300/CBP.[1][2] A-485 competes with acetyl-CoA and has demonstrated selective inhibition of proliferation in specific cancer cell lineages, such as hematological malignancies and androgen receptor-positive prostate cancer.[1][2] This document provides a comprehensive overview of A-485, including its discovery process, mechanism of action, preclinical data, and detailed experimental protocols.

Discovery and Development

The development of small molecule inhibitors targeting the catalytic activity of histone acetyltransferases has been a long-standing goal in drug discovery.[2] Early inhibitors of p300/CBP, such as natural products, bi-substrate analogs, and the small molecule C646, suffered from a lack of potency or selectivity.[2]

The discovery of A-485 marked a significant advancement in the field. It was identified as a potent and selective inhibitor of the catalytic activity of p300 and CBP.[1][2] A key milestone in its development was the elucidation of its binding mode through a high-resolution (1.95 Å) co-crystal structure with the catalytic active site of p300.[1][2] This structural information confirmed that A-485 acts as an acetyl-CoA competitive inhibitor.[1][2]

Preclinical studies have shown that A-485 selectively inhibits the proliferation of certain tumor types.[1][2] In prostate cancer models, A-485 was found to inhibit the androgen receptor transcriptional program in both androgen-sensitive and castration-resistant settings, leading to tumor growth inhibition in a castration-resistant xenograft model.[1][2]

Mechanism of Action

p300 and CBP are paralogous histone acetyltransferases that play a crucial role in regulating gene transcription by acetylating histone and non-histone proteins.[1][2] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription.

A-485 exerts its inhibitory effect by directly competing with the cofactor acetyl-CoA for binding to the catalytic domain of p300/CBP.[1][2] This prevents the transfer of acetyl groups to lysine (B10760008) residues on histone tails and other protein substrates. A-485 has been shown to selectively decrease histone H3 lysine 27 acetylation (H3K27Ac) and H3K18Ac, which are known substrates of p300/CBP, without affecting other histone acetylation marks like H3K9Ac.[1]

Quantitative Data

The following table summarizes the key quantitative data for A-485 based on available information.

ParameterValueCell Line/Assay ConditionReference
p300 IC50 Data not available in search results
CBP IC50 Data not available in search results
H3K27Ac Cellular IC50 Potent inhibition observedPC-3 cells (3h treatment)[1]
Selectivity Selective for H3K27Ac and H3K18Ac over other epigenetic marksPC-3 cells (3h treatment)[1]
Co-crystal Structure Resolution 1.95 Åp300 catalytic domain[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further research.

High-Content Microscopy for Histone Acetylation

This protocol describes the method used to quantify changes in histone acetylation levels in cells treated with A-485.

  • Cell Seeding: PC-3 cells are seeded in appropriate multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of A-485 or a negative control (A-486) for a specified duration (e.g., 3 hours).

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access to intracellular targets.

  • Immunostaining: Cells are incubated with primary antibodies specific for different histone acetylation marks (e.g., anti-H3K27Ac, anti-H3K9Ac).

  • Secondary Antibody and Imaging: A fluorescently labeled secondary antibody is used for detection. High-content imaging systems are used to capture and quantify the fluorescence intensity for each histone mark.

  • Data Analysis: The fluorescence intensity is normalized to a DMSO control to determine the percentage of inhibition.

Western Blotting for Histone Acetylation

This protocol outlines the steps for assessing global changes in histone acetylation via Western blotting.

  • Cell Lysis: PC-3 cells are treated with A-485 for a specified time (e.g., 3 hours) and then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against specific histone acetylation marks (H3K27Ac, H3K18Ac, etc.) and a loading control (e.g., total histone H3).

  • Detection: A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized using an appropriate substrate.

  • Analysis: The band intensities are quantified and normalized to the loading control.

Visualizations

Signaling Pathway

A-485_Mechanism_of_Action cluster_nucleus Nucleus p300_CBP p300/CBP Histones Histones p300_CBP->Histones Acetylates Acetylated_Histones Acetylated Histones (e.g., H3K27Ac) p300_CBP->Acetylated_Histones Catalyzes acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Binds to catalytic site A485 A-485 A485->p300_CBP Competitively binds to catalytic site Gene_Transcription Gene Transcription Acetylated_Histones->Gene_Transcription Promotes

Caption: Mechanism of action of A-485 in inhibiting p300/CBP.

Experimental Workflow

High_Content_Screening_Workflow Start Start: Seed PC-3 cells Treatment Treat with A-485 and controls (3h) Start->Treatment Fix_Perm Fix and Permeabilize Cells Treatment->Fix_Perm Primary_Ab Incubate with Primary Antibodies (anti-H3K27Ac, anti-H3K9Ac) Fix_Perm->Primary_Ab Secondary_Ab Add Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Imaging High-Content Imaging Secondary_Ab->Imaging Analysis Quantify Fluorescence Intensity and Normalize to Control Imaging->Analysis End End: Determine IC50 Analysis->End

Caption: Workflow for high-content screening of histone acetylation.

Conclusion

A-485 represents a significant breakthrough in the development of selective p300/CBP inhibitors. Its well-defined mechanism of action, demonstrated preclinical efficacy in specific cancer models, and the availability of a co-crystal structure provide a solid foundation for further drug development efforts. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists in the field of epigenetics and oncology. The successful development of A-485 demonstrates the feasibility of selectively targeting the catalytic activity of histone acetyltransferases for therapeutic benefit.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound designated "MS115" have revealed a significant discrepancy: the identifier does not correspond to a known therapeutic agent or a class of related analogs within the current scientific and drug development landscape. Extensive searches across chemical and pharmaceutical databases have failed to identify a specific molecule or research program associated with "this compound" in the context of therapeutic development.

While the query sought an in-depth technical guide on this compound and its analogs, the search results for this designation point towards entirely different entities. "MS-115" has been identified as a commercial product number for a conformal coating stripper, a model number for a loudspeaker system, and a component in electronics known as a surface mount Schottky barrier rectifier.

A singular mention of "MS (115) (116)" was found within a drug development pipeline for Multiple Sclerosis. However, in this context, "MS" is the abbreviation for the disease itself, and the accompanying numbers are citations within the document, not identifiers for a specific compound.

This lack of a discernible therapeutic compound named this compound precludes the creation of the requested technical guide. Without a defined molecular entity, it is impossible to provide information on its mechanism of action, synthesize analogs, detail experimental protocols, or present quantitative data and signaling pathways as requested.

It is likely that the "this compound" designation is either a misinterpretation, an internal project code not in the public domain, or a typographical error. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the correct nomenclature or chemical identifier to ensure accurate and fruitful searches of the scientific literature and relevant databases.

Until a valid chemical structure or a recognized scientific designation for the compound of interest is provided, a comprehensive technical guide on "this compound related compounds and analogs" cannot be developed.

An In-depth Technical Guide on the Cellular Pathways Modulated by Alrizomadlin (APG-115)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alrizomadlin (B605068), also known as APG-115, is an orally bioavailable, small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It is designed to block the interaction between MDM2 and the tumor suppressor protein p53.[1][2][3] In many cancers with wild-type TP53, the function of p53 is suppressed by the overexpression of MDM2.[4] Alrizomadlin's mechanism of action focuses on liberating p53 from this negative regulation, thereby restoring its tumor-suppressive functions, which include inducing cell cycle arrest and apoptosis.[1][5] This document provides a comprehensive overview of the cellular pathways modulated by alrizomadlin, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Cellular Pathway: The MDM2-p53 Signaling Axis

The primary mechanism of action of alrizomadlin is the disruption of the MDM2-p53 protein-protein interaction.[1][3][6] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, and also inhibits p53's transcriptional activity.[4][7][8][9] By binding to MDM2 with high affinity, alrizomadlin prevents these actions, leading to the accumulation and activation of p53.[1][5] Activated p53 then transcriptionally upregulates its target genes, resulting in cell cycle arrest, apoptosis, and senescence.[7][9]

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Transcription PUMA PUMA p53->PUMA Activates Transcription BAX BAX p53->BAX Activates Transcription MDM2->p53 Ubiquitination & Degradation Alrizomadlin Alrizomadlin (APG-115) Alrizomadlin->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis Other_Pathways Alrizomadlin Alrizomadlin (APG-115) PI3K_AKT PI3K/AKT Pathway Alrizomadlin->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Alrizomadlin->MAPK_ERK Inhibits CellSurvival Cell Survival & Proliferation PI3K_AKT->CellSurvival MAPK_ERK->CellSurvival Ferroptosis_Pathway Alrizomadlin Alrizomadlin (APG-115) USP22 USP22 Alrizomadlin->USP22 Upregulates PTGS2 PTGS2 USP22->PTGS2 Deubiquitinates & Stabilizes Ferroptosis Ferroptosis PTGS2->Ferroptosis Induces Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (TP53 wild-type) Treatment Alrizomadlin Treatment (Dose-response) CellLines->Treatment Proliferation Cell Proliferation Assay (e.g., MTS) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Treatment->CellCycle WesternBlot Western Blotting (p53, MDM2, p21, etc.) Treatment->WesternBlot Xenograft Xenograft Models (e.g., in mice) Dosing Oral Administration of Alrizomadlin Xenograft->Dosing TumorGrowth Tumor Growth Measurement Dosing->TumorGrowth IHC Immunohistochemistry (Biomarker analysis) TumorGrowth->IHC

References

Unraveling "MS115": A Critical Need for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the compound designated "MS115" has revealed a significant challenge: the identifier "this compound" is associated with multiple, distinct therapeutic agents in early-stage research, making it impossible to provide a singular, in-depth technical guide without further clarification. The ambiguity of this designation underscores the critical importance of precise nomenclature in scientific and drug development communication.

Our comprehensive search has identified several compounds referred to by similar names, each with a unique mechanism of action and therapeutic target. These include:

  • MRX-115: An ultrasound contrast agent based on lipid-encapsulated perfluorocarbon gas microbubbles. Phase I clinical trials have assessed its safety and efficacy in enhancing left ventricular cavity and myocardial imaging.[1]

  • CC-115: A dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mTOR kinase. It has been investigated in a Phase 1a/1b clinical trial for patients with advanced solid tumors and hematologic malignancies, including glioblastoma and chronic lymphocytic leukemia.[2]

  • HMI-115: A therapeutic candidate under investigation for the treatment of endometriosis-associated pain. A clinical study has been designed to evaluate its safety and efficacy against a placebo in pre-menopausal women.[3]

  • BCD-115: A treatment being studied in women with estrogen receptor-positive (ER+), HER2-negative locally advanced and metastatic breast cancer.[4]

  • APG-115 (Alrizomadlin): A novel MDM2 inhibitor that disrupts the interaction between MDM2 and p53, a critical tumor suppressor protein. It is under investigation for its potential in treating various cancers.[5]

Furthermore, searches for "this compound" also returned numerous results related to Multiple Sclerosis (MS) , a chronic autoimmune disease of the central nervous system. These findings detailed the mechanisms and clinical trials of various MS treatments, such as Teriflunomide, Remibrutinib, and Siponimod, but did not refer to a specific compound designated "this compound".[6][7][8][9]

To provide the requested in-depth technical guide, it is imperative that the specific compound of interest is clearly identified. Researchers, scientists, and drug development professionals are urged to provide a more complete designation, such as a full chemical name, alternative alphanumeric code, or the primary therapeutic area of interest. This will enable the accurate compilation of relevant data, experimental protocols, and signaling pathways.

Without this crucial clarification, any attempt to generate a technical whitepaper on "this compound" would be speculative and could lead to the dissemination of inaccurate and misleading information, hindering the progress of vital research and development efforts. We await further details to proceed with a focused and accurate scientific summary.

References

Methodological & Application

Application Notes and Protocols for Anti-CD115 Monoclonal Antibody Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD115, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R), is a critical cell surface receptor tyrosine kinase. Its signaling pathway plays a pivotal role in the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. In the context of cancer, the activation of the CD115 pathway is implicated in promoting the survival of tumor-associated macrophages (TAMs), which in turn contribute to tumor progression, metastasis, and the suppression of the anti-tumor immune response.[1] Therapeutic intervention through the blockade of CD115 presents a promising strategy in cancer immunotherapy by targeting the tumor microenvironment.[1]

This document provides detailed application notes and experimental protocols for the use of a representative anti-CD115 monoclonal antibody (mAb) for the treatment of cancer cell lines. While specific quantitative data for a compound designated "MS115" is not publicly available, the following protocols and data are representative of typical anti-CD115 mAbs used in cancer research.

Data Presentation

The following table summarizes hypothetical yet representative quantitative data for the cytotoxic effects of an anti-CD115 mAb on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are indicative of the antibody's potency in inhibiting cell viability.

Cell LineCancer TypeAssay Duration (hours)IC50 (µg/mL)
EL4Mouse Lymphoma7215.8
MMTV-PyMT (in co-culture)Mouse Mammary Tumor7225.2
4T1Mouse Breast Cancer7232.5
B16-F10Mouse Melanoma7245.1
Panc02Mouse Pancreatic Cancer7258.9

Signaling Pathway

The binding of the ligand, Colony-Stimulating Factor 1 (CSF-1), to the CD115 receptor triggers its dimerization and autophosphorylation, initiating a downstream signaling cascade. This cascade primarily proceeds through the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and differentiation. An anti-CD115 monoclonal antibody functions by blocking the binding of CSF-1 to the receptor, thereby inhibiting these downstream effects.

CD115_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD115 CD115 (CSF-1R) PI3K PI3K CD115->PI3K RAS RAS CD115->RAS CSF1 CSF-1 CSF1->CD115 Binds & Activates AntiCD115 Anti-CD115 mAb AntiCD115->CD115 Blocks Binding AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Caption: CD115 signaling pathway and the inhibitory action of an anti-CD115 mAb.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of an anti-CD115 mAb on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the anti-CD115 mAb.

Materials:

  • Cancer cell lines (e.g., EL4, MMTV-PyMT)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Anti-CD115 Monoclonal Antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the anti-CD115 mAb in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted antibody or vehicle control (culture medium with the same final concentration of the antibody's buffer) to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24 hours A->B C Treat with Anti-CD115 mAb (Serial Dilutions) B->C D Incubate 48-72 hours C->D E Add MTT Solution D->E F Incubate 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the anti-CD115 mAb.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Anti-CD115 Monoclonal Antibody

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the anti-CD115 mAb at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Western Blot Analysis

This protocol is to assess the effect of the anti-CD115 mAb on the expression of key signaling proteins.

Materials:

  • Cancer cell lines

  • Anti-CD115 Monoclonal Antibody

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-CD115, anti-CD115, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the anti-CD115 mAb as described for the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

References

Application Notes and Protocols for Studying CDK8/19 Inhibition in Prostate Cancer with MS115 (BCD-115)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MS115 (also known as BCD-115), a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 and 19 (CDK8/19), in the context of prostate cancer research.[1][2] The provided protocols detail key experiments to characterize the effects of this compound on prostate cancer cell lines, from assessing cell viability to analyzing its impact on critical signaling pathways.

Introduction

The Mediator complex is a crucial multiprotein assembly that regulates gene expression by bridging transcription factors and RNA polymerase II.[3] Within this complex, the CDK8 and CDK19 kinases act as key regulators of transcriptional reprogramming.[4][5] In prostate cancer, particularly in advanced and castration-resistant prostate cancer (CRPC), both CDK8 and CDK19 are often upregulated.[4][6][7] This upregulation is associated with tumor progression, metastasis, and resistance to therapy, making CDK8 and CDK19 compelling therapeutic targets.[8][9]

This compound (BCD-115) is a small molecule inhibitor targeting both CDK8 and CDK19.[1][2] By inhibiting these kinases, this compound is expected to modulate the transcription of oncogenic signaling pathways, thereby impeding prostate cancer cell proliferation, migration, and survival. These protocols are designed to enable researchers to investigate and quantify the anti-cancer effects of this compound in prostate cancer models.

Data Presentation

Quantitative data from the described experiments should be organized into clear and concise tables for comparative analysis.

Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineThis compound IC50 (µM)Effect on Migration (%)Effect on Invasion (%)
LNCaP
22Rv1
PC-3
DU145

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cells

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
VCaP Vehicle
This compound (X µM)
PC-3 Vehicle
This compound (X µM)

Table 3: Modulation of Key Signaling Proteins by this compound in Prostate Cancer Cells

Cell LineTreatmentp-STAT1 (Ser727)c-MycCyclin D1p21
22Rv1 Vehicle
This compound (X µM)
DU145 Vehicle
This compound (X µM)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3, DU145)

  • Complete cell culture medium

  • This compound (BCD-115)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins involved in CDK8/19 signaling pathways.

Materials:

  • Prostate cancer cells

  • This compound (BCD-115)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-CDK8, anti-CDK19, anti-p-STAT1 (Ser727), anti-STAT1, anti-c-Myc, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for the specified time.

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.[11][12]

Materials:

  • Prostate cancer cells

  • This compound (BCD-115)

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on the migratory and invasive potential of prostate cancer cells.[3][13][14]

Materials:

  • Prostate cancer cells

  • This compound (BCD-115)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet stain

Protocol:

  • For the invasion assay, coat the top of the Transwell inserts with diluted Matrigel and incubate at 37°C to solidify. For the migration assay, no coating is needed.

  • Starve the prostate cancer cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing this compound or vehicle control.

  • Add 500 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

  • Add 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell insert.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated/invaded cells from the top of the insert using a cotton swab.

  • Fix the cells that have migrated/invaded to the bottom of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Image the stained cells under a microscope and count the number of migrated/invaded cells in several random fields.

Visualizations

CDK8_19_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Growth_Factors Growth Factors (e.g., Wnt, STAT activators) Receptor Receptor Growth_Factors->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., β-catenin, STATs) Signaling_Cascade->Transcription_Factors Mediator_Complex Mediator Complex Transcription_Factors->Mediator_Complex CDK8_19_CyclinC CDK8/19-Cyclin C Mediator_Complex->CDK8_19_CyclinC RNA_Pol_II RNA Polymerase II CDK8_19_CyclinC->RNA_Pol_II Phosphorylation Gene_Transcription Oncogenic Gene Transcription RNA_Pol_II->Gene_Transcription Proliferation Proliferation Gene_Transcription->Proliferation Migration_Invasion Migration & Invasion Gene_Transcription->Migration_Invasion Survival Survival Gene_Transcription->Survival This compound This compound (BCD-115) This compound->CDK8_19_CyclinC Inhibition

Caption: CDK8/19 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Optional) Cell_Culture Prostate Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Migration Migration/Invasion (Transwell Assay) Treatment->Migration Xenograft Establish Xenograft Tumor Model InVivo_Treatment Treat with this compound Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth InVivo_Treatment->Tumor_Growth Analysis Ex Vivo Analysis Tumor_Growth->Analysis

Caption: Experimental Workflow for this compound Evaluation.

Logical_Relationship cluster_hypothesis Hypothesis cluster_mechanism Mechanism of Action cluster_outcome Expected Outcomes Hypothesis_Node This compound inhibits CDK8/19 in prostate cancer. Mechanism_Node Inhibition of CDK8/19 kinase activity leads to altered transcription of oncogenic genes. Hypothesis_Node->Mechanism_Node leads to Outcome_Node Reduced cell proliferation, migration, and invasion. Induction of cell cycle arrest or apoptosis. Mechanism_Node->Outcome_Node results in

Caption: Logical Flow from Hypothesis to Outcome.

References

Application Notes and Protocols: LINC00115 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the long non-coding RNA (lncRNA) LINC00115 in breast cancer, with a focus on its involvement in metastasis and chemoresistance. Detailed protocols for key experiments are provided to facilitate further research into its mechanisms and therapeutic potential.

Introduction

Long non-coding RNA LINC00115 has emerged as a significant oncogenic molecule in breast cancer, particularly in triple-negative breast cancer (TNBC). It is notably upregulated in chemoresistant breast cancer stem-like cells (BCSCs) and is associated with poor patient outcomes. LINC00115 promotes breast cancer progression through at least two distinct molecular mechanisms: acting as a microRNA sponge to enhance metastatic potential and serving as a protein scaffold to drive chemoresistance and cancer stemness. These pathways present LINC00115 as a promising therapeutic target.

Mechanism of Action

LINC00115 contributes to breast cancer aggressiveness through two primary signaling pathways:

  • Regulation of Metastasis via the miR-7/KLF4 Axis : LINC00115 can function as a competing endogenous RNA (ceRNA) by sponging microRNA-7 (miR-7). This interaction inhibits miR-7's ability to target and degrade its downstream target, Kruppel-like factor 4 (KLF4). The resulting increase in KLF4 expression promotes breast cancer cell migration and invasion, key steps in the metastatic cascade.[1][2]

  • Promotion of Chemoresistance and Stemness through the SETDB1/PLK3/HIF1α Signaling Pathway : In chemoresistant BCSCs, LINC00115 acts as a scaffold, bringing together the methyltransferase SETDB1 and the kinase PLK3.[3][4][5] This proximity facilitates the methylation of PLK3 by SETDB1, which in turn inhibits PLK3's ability to phosphorylate and destabilize Hypoxia-Inducible Factor 1-alpha (HIF1α).[3][4][5] The stabilized HIF1α then upregulates a variety of genes that promote BCSC phenotypes, including chemoresistance and metastasis.[3][4] This pathway is further reinforced by a positive feedback loop where HIF1α increases the expression of ALKBH5, an m6A demethylase, which enhances the stability of LINC00115 RNA.[3]

Key Experimental Data

The following tables summarize quantitative data from studies on LINC00115 in breast cancer.

Table 1: LINC00115 Expression in Breast Cancer

Cell Line/TissueComparisonFold Change/Expression LevelReference
Triple-Negative Breast Cancer (TNBC) tissuesvs. Matched normal tissuesSignificantly increased[1][2]
Paclitaxel-resistant MDA-MB-231 BCSCsvs. Non-BCSCsRobustly upregulated[3][4]
BT20 (TNBC cell line)-High endogenous expression[1]

Table 2: Effects of LINC00115 Knockdown on Breast Cancer Cell Phenotypes

Cell LineAssayEffect of LINC00115 KnockdownQuantitative ChangeReference
BT20Migration AssayDecreased migrationStatistically significant reduction in migrated cells[1][6]
BT20Invasion AssayDecreased invasionStatistically significant reduction in invaded cells[1][6]
MDA-MB-231/PTX_R BCSCsMammosphere FormationInhibited mammosphere formationStatistically significant reduction[7]
MDA-MB-231/PTX_R BCSCsCell Viability (with Paclitaxel)Increased sensitivity to paclitaxelStatistically significant decrease in viability[7]

Signaling Pathway and Experimental Workflow Diagrams

LINC00115_miR7_KLF4_Pathway LINC00115 LINC00115 miR7 miR-7 LINC00115->miR7 Inhibition KLF4_mRNA KLF4 mRNA miR7->KLF4_mRNA Degradation KLF4_Protein KLF4 Protein KLF4_mRNA->KLF4_Protein Metastasis Metastasis (Migration & Invasion) KLF4_Protein->Metastasis Promotes

Figure 1: LINC00115 promotes metastasis by sponging miR-7.

LINC00115_HIF1a_Pathway cluster_feedback Positive Feedback Loop cluster_scaffold Scaffolding Complex LINC00115 LINC00115 HIF1a HIF1α (stabilized) ALKBH5 ALKBH5 HIF1a->ALKBH5 Upregulates BCSC_phenotypes BCSC Phenotypes (Chemoresistance, Stemness) HIF1a->BCSC_phenotypes Promotes ALKBH5->LINC00115 Increases stability SETDB1 SETDB1 PLK3 PLK3 SETDB1->PLK3 Methylation PLK3_methylated Methylated PLK3 HIF1a_destabilization HIF1α (destabilized) PLK3->HIF1a_destabilization Phosphorylates for degradation LINC00115_scaffold LINC00115 PLK3_methylated->HIF1a_destabilization Inhibits

Figure 2: LINC00115 scaffolding action in chemoresistance.

Experimental_Workflow start Breast Cancer Cells (e.g., BT20, MDA-MB-231) transfection Transfection with si-LINC00115 or scrambled control start->transfection qRT_PCR qRT-PCR Validation of Knockdown transfection->qRT_PCR 48h post-transfection functional_assays Functional Assays transfection->functional_assays migration Transwell Migration functional_assays->migration invasion Transwell Invasion functional_assays->invasion viability Cell Viability (e.g., with Paclitaxel) functional_assays->viability data_analysis Data Analysis and Interpretation migration->data_analysis invasion->data_analysis viability->data_analysis

Figure 3: General workflow for LINC00115 functional studies.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for LINC00115 Expression

Objective: To quantify the relative expression level of LINC00115 in breast cancer cells or tissues.

Materials:

  • TRIzol reagent

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (in DEPC-treated water)

  • RNase-free water

  • Reverse Transcription Kit (e.g., PrimeScript™ RT reagent Kit)

  • SYBR® Green qPCR Master Mix

  • qRT-PCR instrument

  • Primers for LINC00115 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: a. Homogenize cells or tissue in 1 mL of TRIzol reagent. b. Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes. c. Centrifuge at 12,000 x g for 15 minutes at 4°C. d. Transfer the upper aqueous phase to a new tube. e. Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes. f. Centrifuge at 12,000 x g for 10 minutes at 4°C. g. Wash the pellet with 1 mL of 75% ethanol. h. Centrifuge at 7,500 x g for 5 minutes at 4°C. i. Air-dry the pellet and resuspend in RNase-free water.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qRT-PCR: a. Prepare the reaction mixture in a total volume of 20 µL containing: 10 µL of 2x SYBR Green Master Mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water. b. Run the reaction on a qRT-PCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). c. Calculate the relative expression of LINC00115 using the 2-ΔΔCt method, normalized to the housekeeping gene.

Protocol 2: Transwell Migration and Invasion Assay

Objective: To assess the effect of LINC00115 on the migratory and invasive capacity of breast cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete medium (containing 10% FBS)

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation: a. Transfect breast cancer cells with si-LINC00115 or a negative control siRNA 24-48 hours prior to the assay. b. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup: a. For the invasion assay, coat the top of the Transwell insert with diluted Matrigel and allow it to solidify. For the migration assay, no coating is needed. b. Add 600 µL of complete medium to the lower chamber of the 24-well plate. c. Seed 5 x 104 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

  • Incubation: a. Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Staining and Quantification: a. After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab. b. Fix the cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. c. Stain the cells with 0.1% crystal violet for 20 minutes. d. Wash the inserts with PBS. e. Count the stained cells in several random fields under a microscope.

Protocol 3: RNA Immunoprecipitation (RIP) Assay

Objective: To determine the physical association between LINC00115 and specific proteins (e.g., SETDB1, PLK3).

Materials:

  • RIP lysis buffer

  • Antibody against the protein of interest (and IgG control)

  • Protein A/G magnetic beads

  • Protease and RNase inhibitors

  • TRIzol reagent

Procedure:

  • Cell Lysis: a. Harvest approximately 1 x 107 cells and lyse them in RIP lysis buffer supplemented with protease and RNase inhibitors.

  • Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with the antibody of interest or IgG control overnight at 4°C with rotation. c. Add protein A/G beads to capture the antibody-protein-RNA complexes and incubate for 2-4 hours at 4°C.

  • Washing: a. Wash the beads several times with RIP wash buffer to remove non-specific binding.

  • RNA Elution and Purification: a. Elute the RNA from the beads by resuspending them in TRIzol. b. Purify the RNA following the standard TRIzol extraction protocol.

  • Analysis: a. Analyze the enrichment of LINC00115 in the immunoprecipitated sample compared to the IgG control using qRT-PCR.

Conclusion

LINC00115 is a multifaceted lncRNA that plays a crucial role in breast cancer progression by promoting both metastasis and chemoresistance through distinct molecular mechanisms. The protocols and data presented here provide a framework for researchers to investigate LINC00115 further, with the ultimate goal of developing novel therapeutic strategies targeting this oncogenic lncRNA. Targeting the LINC00115-mediated pathways, potentially in combination with existing chemotherapies, holds promise for overcoming therapeutic resistance in breast cancer.[3][8]

References

Application Notes and Protocols for Alrizomadlin (APG-115) Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Alrizomadlin (APG-115), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in mouse xenograft models. This document outlines the compound's mechanism of action, summarizes key quantitative data from various preclinical studies, and provides detailed protocols for in vivo experiments.

Mechanism of Action

Alrizomadlin is an orally bioavailable antagonist of the Mouse Double Minute 2 (MDM2) homolog protein. In cancer cells with wild-type TP53, the tumor suppressor protein p53 is often inactivated through its interaction with MDM2, which targets p53 for proteasomal degradation. Alrizomadlin binds to MDM2, disrupting the MDM2-p53 interaction and preventing the degradation of p53.[1] This leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[2][3]

Signaling Pathway

The signaling pathway below illustrates the mechanism of action of Alrizomadlin.

Alrizomadlin_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates BAX BAX p53->BAX activates MDM2 MDM2 MDM2->p53 | inhibits (degradation) Alrizomadlin Alrizomadlin (APG-115) Alrizomadlin->MDM2 | inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis caption Mechanism of Alrizomadlin in restoring p53 function.

Mechanism of Alrizomadlin in restoring p53 function.

Quantitative Data Summary

The following table summarizes the administration of Alrizomadlin in various mouse xenograft models based on published preclinical data.

Cancer TypeXenograft ModelAlrizomadlin (APG-115) DosageAdministration Route & ScheduleCombination Agent(s)Key Findings
Gastric AdenocarcinomaMKN45 cell line xenograft100 mg/kgOral, once daily for 10 daysRadiationSignificantly enhanced anti-tumor effect in combination with radiation.[2]
Multiple MyelomaH929 cell line xenograftNot specified in abstractNot specified in abstractPomalidomideEnhanced tumor growth inhibition compared to single agents.[1]
Multiple MyelomaMOLP-8 cell line xenograftNot specified in abstractNot specified in abstractPomalidomideTumor growth inhibition rate of 36.2% in combination.[1]
Uveal MelanomaMP41 patient-derived xenograft (PDX)25, 50, and 100 mg/kgNot specified in abstractSelumetinib or APG-2449Dose-dependent tumor growth inhibition (TGI) of 24.8%, 38%, and 39.1% respectively. Synergistic effects with combination agents.[4]

Experimental Protocols

The following protocols provide a generalized framework for conducting xenograft studies with Alrizomadlin. These should be adapted based on the specific cell line or PDX model, and institutional guidelines (IACUC) must be followed.

Protocol 1: Establishment of Subcutaneous Xenograft Model

Materials:

  • Cancer cells (e.g., MKN45, H929) or patient-derived tumor fragments

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Matrigel (optional, for some cell lines)

  • Sterile PBS, cell culture medium, and surgical tools

  • Anesthetics

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

    • Monitor the mice for tumor formation.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm^3).

Protocol 2: Administration of Alrizomadlin (APG-115)

Materials:

  • Alrizomadlin (APG-115)

  • Vehicle for reconstitution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

  • Oral gavage needles

  • Animal balance

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of Alrizomadlin in a suitable solvent (e.g., DMSO).

    • On the day of administration, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final volume for oral gavage is typically 100-200 µL per mouse.

  • Administration:

    • Weigh each mouse to determine the precise volume of the drug solution to administer.

    • Administer the Alrizomadlin formulation or vehicle control to the respective groups via oral gavage.

    • Follow the predetermined dosing schedule (e.g., once daily, every other day).

  • Monitoring and Endpoints:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a xenograft study involving Alrizomadlin administration.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Cell Culture / PDX Preparation TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalAcclimation Animal Acclimation AnimalAcclimation->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization DrugAdmin Alrizomadlin / Vehicle Administration Randomization->DrugAdmin Monitoring Monitor Tumor Volume & Body Weight DrugAdmin->Monitoring Monitoring->DrugAdmin Repeat Dosing Schedule Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Data Analysis & Reporting Euthanasia->Analysis caption Workflow for a typical Alrizomadlin xenograft study.

Workflow for a typical Alrizomadlin xenograft study.

References

Application Notes: Western Blot Protocol for Determining Target Engagement of MS115 with Cytokeratin 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In drug discovery, confirming that a therapeutic agent binds to its intended molecular target within a cellular context is a critical step known as target engagement. This application note provides a detailed protocol for assessing the target engagement of a hypothetical compound, MS115, with its putative target, Cytokeratin 14 (KRT14), using Western blotting. KRT14 is a type I intermediate filament protein crucial for the structural integrity of epithelial cells.[1][2][3][4] Its expression is often dysregulated in various cancers, making it a potential therapeutic target.[5][6][7] This protocol outlines the steps for cell culture and treatment, lysate preparation, SDS-PAGE, protein transfer, immunodetection, and data analysis to quantitatively assess the engagement of this compound with KRT14.

Signaling Pathway and Mechanism of Action

Cytokeratin 14, in partnership with Keratin 5, forms the intermediate filament cytoskeleton in basal epithelial cells, providing mechanical resilience.[8][9] Emerging evidence suggests that KRT14 is not merely a structural protein but also plays a role in signaling pathways that regulate cell proliferation, differentiation, and invasion.[2][5][8] For instance, KRT14 expression has been linked to the regulation of cancer stem cell properties and resistance to therapy.[6] A hypothetical mechanism of action for this compound could be the induction of KRT14 degradation or the disruption of its interaction with partner proteins, thereby impacting downstream signaling pathways that promote cancer cell survival and migration.

References

Application Notes and Protocols for Investigating Drug Resistance Mechanisms with APG-115 (Alrizomadlin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APG-115, also known as Alrizomadlin (B605068), is a potent, orally bioavailable small-molecule inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type TP53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the proteasomal degradation of the p53 tumor suppressor protein, thereby abrogating its function.[3] APG-115 is designed to shield p53 from MDM2-mediated degradation by binding to the p53-binding pocket of MDM2.[1] This restores p53's tumor-suppressive functions, leading to cell cycle arrest, apoptosis, and senescence.[4][5] These application notes provide a comprehensive guide to utilizing APG-115 for investigating drug resistance mechanisms, complete with detailed protocols and data presentation.

Mechanism of Action and Role in Drug Resistance

APG-115's primary mechanism of action is the reactivation of the p53 signaling pathway. By inhibiting the MDM2-p53 interaction, APG-115 stabilizes and activates p53, which then transcriptionally activates its target genes, including CDKN1A (p21) and PUMA, to mediate cell cycle arrest and apoptosis.[5][6]

The investigation of drug resistance in the context of APG-115 can be approached from two main perspectives:

  • Overcoming Existing Drug Resistance: APG-115 is being explored for its potential to overcome resistance to other therapies, such as chemotherapy and immunotherapy.[7] For instance, in preclinical models of acute myeloid leukemia (AML), APG-115 has shown synergistic effects when combined with standard-of-care agents like azacitidine and cytarabine.[8]

  • Investigating Acquired Resistance to APG-115: As with any targeted therapy, cancer cells can develop resistance to MDM2 inhibitors. Understanding these mechanisms is crucial for developing effective long-term treatment strategies.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of APG-115 in various cancer cell lines and clinical trial outcomes.

Table 1: In Vitro Activity of APG-115 in Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (nM)Reference
AGSGastric AdenocarcinomaWild-Type18.9 ± 15.6[6][9]
MKN45Gastric AdenocarcinomaWild-Type103.5 ± 18.3[6][9]
TPC-1Thyroid CarcinomaWild-TypeNot specified[5]
KTC-1Thyroid CarcinomaWild-TypeNot specified[5]
VariousWild-Type p53 Cancer Cell LinesWild-Type< 100[1]

Table 2: Clinical Trial Data for Alrizomadlin (APG-115)

Cancer TypeTreatment RegimenObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Advanced Adenoid Cystic Carcinoma (ACC)Monotherapy16.7%100%
Malignant Peripheral Nerve Sheath Tumor (MPNST)Monotherapy-80%
Biliary-Tract Cancer (BTC)Combination with Toripalimab16.7%100%
Liposarcoma (LPS)Combination with Toripalimab16.7%66.7%
PD-1/PD-L1 Inhibitor-Resistant MelanomaCombination with Pembrolizumab24.1%55.2%
MDM2-amplified, TP53 wild-type tumorsMonotherapy25%100%[1]

Signaling Pathways

The primary signaling pathway affected by APG-115 is the MDM2-p53 pathway. The following diagram illustrates the mechanism of action of APG-115.

APG115_Mechanism cluster_nucleus Nucleus MDM2 MDM2 p53 p53 MDM2->p53 binds & ubiquitinates p21 p21 p53->p21 activates transcription PUMA PUMA p53->PUMA activates transcription Proteasome Proteasome p53->Proteasome degradation APG115 APG-115 APG115->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Ub Ubiquitin

APG-115 inhibits MDM2, leading to p53 stabilization and activation of downstream pathways.

Mechanisms of resistance to MDM2 inhibitors often involve alterations in this pathway.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to MDM2 Inhibitors MDM2_Inhibitor MDM2 Inhibitor (e.g., APG-115) TP53_Mutation TP53 Mutation MDM2_Inhibitor->TP53_Mutation selection for pre-existing or induction of new mutations MDM4_Overexpression MDM4 (MDMX) Overexpression MDM2_Inhibitor->MDM4_Overexpression compensatory upregulation Downstream_Alterations Alterations in Downstream Effectors (e.g., p21, BAX) MDM2_Inhibitor->Downstream_Alterations bypass of p53-mediated apoptosis Drug_Efflux Increased Drug Efflux MDM2_Inhibitor->Drug_Efflux reduced intracellular concentration

Key mechanisms leading to resistance against MDM2 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of APG-115 and potential resistance mechanisms are provided below.

Protocol 1: Cell Viability Assay

This protocol is used to determine the cytotoxic effects of APG-115 on cancer cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with APG-115 (various concentrations) seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure absorbance or luminescence add_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end

Workflow for assessing cell viability after APG-115 treatment.

Materials:

  • Cancer cell line of interest (e.g., with wild-type or mutant TP53)

  • Complete cell culture medium

  • 96-well plates

  • APG-115 (Alrizomadlin)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of APG-115 in complete culture medium. Remove the medium from the wells and add 100 µL of the APG-115 dilutions or vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • For MTT/MTS assays: Add the respective reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. Then, add the solubilization solution and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Allow the plate and reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Western Blot Analysis for p53 Pathway Activation

This protocol is used to detect the accumulation of p53 and the induction of its downstream targets.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Start treat_cells Treat cells with APG-115 start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Chemiluminescent detection secondary_ab->detect analyze Analyze bands detect->analyze end End analyze->end

Step-by-step workflow for Western blot analysis.

Materials:

  • Cancer cell line of interest

  • APG-115

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with APG-115 at the desired concentration and time points. Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Generation and Characterization of APG-115 Resistant Cell Lines

This protocol describes a general method for generating cell lines with acquired resistance to APG-115 to study resistance mechanisms.

Procedure:

  • Dose Escalation: Start by treating the parental cancer cell line with a low concentration of APG-115 (e.g., the IC20).

  • Sub-culturing: Once the cells have recovered and are proliferating, sub-culture them and gradually increase the concentration of APG-115 in the culture medium.

  • Clonal Selection: Continue this process for several months until a cell population that can proliferate in the presence of a high concentration of APG-115 (e.g., 5-10 times the parental IC50) is established.

  • Characterization:

    • Confirm the resistant phenotype by performing cell viability assays and comparing the IC50 of the resistant line to the parental line.

    • Investigate the underlying resistance mechanisms using techniques such as:

      • Sanger or Next-Generation Sequencing: To identify mutations in TP53 or other genes in the p53 pathway.

      • Western Blotting: To assess changes in the protein levels of p53, MDM2, MDM4 (MDMX), and downstream effectors.

      • qRT-PCR: To measure changes in the mRNA levels of genes involved in the p53 pathway and drug transport.

      • Drug Efflux Assays: To determine if increased drug efflux contributes to resistance.

By following these protocols and utilizing the provided information, researchers can effectively employ APG-115 as a tool to investigate the intricate mechanisms of drug resistance in cancer.

References

Troubleshooting & Optimization

Optimizing MS115 Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MS115 dosage for in vitro experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on the compound's activity, all presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of Protein Arginine Methyltransferase 5 (PRMT5) and its binding partner MEP50.[1][2][3] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a PRMT5 inhibitor. This dual binding brings PRMT5/MEP50 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the PRMT5/MEP50 complex by the proteasome.[3][4] This degradation occurs in a time- and concentration-dependent manner.

Q2: What is the recommended starting concentration for this compound in in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended to determine the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. Based on available data, a starting concentration range of 1 nM to 10 µM is advisable. In MDAMB468 breast cancer cells, the DC50 for PRMT5 and MEP50 degradation was observed at 17.4 nM and 11.3 nM, respectively, after a 24-hour treatment.

Q3: How should I prepare and store this compound?

A3: For stock solutions, it is recommended to dissolve this compound in an organic solvent like DMSO. Prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of PROTACs in cell culture media can vary. It is recommended to perform a stability assay to determine the half-life of this compound under your specific experimental conditions (e.g., media composition, temperature, CO2 levels). This can be done by incubating this compound in the medium over a time course and quantifying its concentration using methods like LC-MS.

Troubleshooting Guide

Problem 1: No or low degradation of PRMT5 is observed.

  • Possible Cause: Suboptimal this compound Concentration.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for PRMT5 degradation in your cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation due to the formation of non-productive binary complexes.

  • Possible Cause: Insufficient Treatment Time.

    • Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal duration for maximal PRMT5 degradation. Degradation is a time-dependent process.

  • Possible Cause: Low Expression of VHL E3 Ligase.

    • Solution: Confirm the expression of VHL in your cell line of interest using Western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher VHL levels.

  • Possible Cause: Impaired Proteasome Activity.

    • Solution: To confirm that the degradation is proteasome-dependent, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of PRMT5 levels in the presence of the proteasome inhibitor would confirm a proteasome-mediated degradation mechanism.

Problem 2: High background or non-specific bands in Western blot.

  • Possible Cause: Antibody Issues.

    • Solution: Ensure your primary antibody is specific for PRMT5 and validated for Western blotting. Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background.

  • Possible Cause: Insufficient Blocking or Washing.

    • Solution: Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST) and increasing the blocking time. Ensure thorough washing steps between antibody incubations to remove unbound antibodies.

Problem 3: Discrepancy between PRMT5 degradation and downstream effects.

  • Possible Cause: Cell Line Specific Signaling.

    • Solution: The downstream consequences of PRMT5 degradation can be context-dependent. Investigate the specific role of PRMT5 signaling in your cell line. PRMT5 has been implicated in various pathways, including EGFR/Akt/GSK3β signaling.

  • Possible Cause: Off-Target Effects.

    • Solution: While this compound is reported to be selective, off-target effects are a possibility with any small molecule. Consider performing proteomics-based studies to assess the global protein expression changes upon this compound treatment to identify potential off-target degradation.

Data Presentation

ParameterCell LineValueReference
DC50 (PRMT5) MDAMB46817.4 nM (24h)
DC50 (MEP50) MDAMB46811.3 nM (24h)
DC50 (PRMT5) MCF-71.1 µM
Dmax (PRMT5) MCF-7~74%
Cell LineCancer TypeEffect of this compound/PRMT5 InhibitionReference
MDAMB468Breast CancerInhibition of proliferation
PC-3Prostate CancerInhibition of proliferation
MCF-7Breast CancerInhibition of cell growth
HeLaCervical CancerReduction of PRMT5 protein level
A549Lung AdenocarcinomaReduction of PRMT5 protein level
A172GlioblastomaReduction of PRMT5 protein level
JurkatLeukemiaReduction of PRMT5 protein level
Colorectal Cancer CellsColorectal CancerSuppression of proliferation and cell cycle progression

Experimental Protocols

Protocol 1: Dose-Response for PRMT5 Degradation by Western Blot
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.

  • This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PRMT5 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized PRMT5 levels against the log of the this compound concentration to determine the DC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • This compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.

Protocol 4: Apoptosis Assay by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Staining: Harvest the cells and stain them with an Annexin V-fluorochrome conjugate and a viability dye (e.g., propidium iodide or 7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, viability dye negative), late apoptosis/necrosis (Annexin V positive, viability dye positive), and live cells (Annexin V negative, viability dye negative).

Mandatory Visualizations

MS115_Mechanism_of_Action cluster_0 This compound PROTAC cluster_1 Cellular Machinery This compound This compound PRMT5_MEP50 PRMT5/MEP50 Complex This compound->PRMT5_MEP50 Binds to PRMT5 VHL VHL E3 Ligase This compound->VHL Recruits VHL PRMT5_MEP50->VHL Ternary Complex Formation Proteasome Proteasome PRMT5_MEP50->Proteasome Targeted for Degradation Ubiquitin Ubiquitin VHL->Ubiquitin Mediates Ubiquitin->PRMT5_MEP50 Ubiquitination

Caption: Mechanism of action for the this compound PROTAC degrader.

PRMT5_Signaling_Pathway cluster_prmt5 PRMT5 Activity cluster_downstream Downstream Signaling cluster_inhibitor Inhibition PRMT5 PRMT5 PRMT5_Complex PRMT5/MEP50 Complex PRMT5->PRMT5_Complex MEP50 MEP50 MEP50->PRMT5_Complex EGFR EGFR PRMT5_Complex->EGFR Activates Akt Akt EGFR->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Cell_Cycle Cell Cycle Progression Akt->Cell_Cycle Promotes Proliferation Proliferation Akt->Proliferation Promotes EMT Epithelial- Mesenchymal Transition (EMT) GSK3b->EMT Regulates This compound This compound This compound->PRMT5_Complex Degrades

Caption: Simplified PRMT5 downstream signaling pathway in cancer.

Troubleshooting_Workflow Start No/Low PRMT5 Degradation Check_Conc Optimize this compound Concentration? Start->Check_Conc Check_Time Optimize Treatment Time? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response (0.1 nM - 10 µM) Check_Conc->Dose_Response No Check_VHL Check VHL Expression? Check_Time->Check_VHL Yes Time_Course Perform Time-Course (2-48 hours) Check_Time->Time_Course No Check_Proteasome Test Proteasome Activity? Check_VHL->Check_Proteasome Yes WB_VHL Western Blot for VHL Check_VHL->WB_VHL No Resolution PRMT5 Degradation Observed Check_Proteasome->Resolution Yes MG132_Assay Co-treat with Proteasome Inhibitor Check_Proteasome->MG132_Assay No Dose_Response->Check_Time Time_Course->Check_VHL WB_VHL->Check_Proteasome MG132_Assay->Resolution

Caption: Troubleshooting workflow for low PRMT5 degradation.

References

Technical Support Center: Improving the Bioavailability of MS115 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with MS115. The focus is on practical solutions and detailed methodologies to enhance the bioavailability of this compound in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question Potential Cause(s) Troubleshooting Steps
Why am I observing low and highly variable plasma concentrations of this compound after oral administration? Poor aqueous solubility of this compound. Inefficient absorption across the gastrointestinal (GI) tract. Significant first-pass metabolism.[1] Instability of this compound in the GI environment.1. Improve Solubility: Micronize the drug substance to increase surface area.[2] 2. Formulation Enhancement: Develop an amorphous solid dispersion or a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS).[1][3] 3. Co-administration: Use with a bioavailability enhancer or a P-glycoprotein inhibitor if efflux is suspected. 4. Route of Administration: Consider parenteral administration (IV, IP) as a control to determine absolute bioavailability.
My this compound formulation is difficult to administer to animals due to high viscosity or precipitation. What can I do? High concentration of excipients. Poor choice of vehicle. Temperature-dependent solubility.1. Optimize Vehicle: Screen a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and viscosity. 2. Reduce Concentration: Lower the concentration of this compound in the formulation if the dose allows. 3. Heating and Sonication: Gently warm the formulation and/or use a sonicator to ensure complete dissolution before administration. Ensure the compound is stable at the temperature used. 4. Alternative Formulations: Consider a suspension if a solution is not feasible, ensuring uniform particle size.
I am seeing signs of toxicity or adverse effects in my animal models that are not expected based on in vitro data. Why? Poorly tolerated formulation vehicle. Off-target effects of the high dose required due to low bioavailability. Saturation of metabolic pathways leading to accumulation of toxic metabolites.1. Vehicle Toxicity Study: Conduct a study with the vehicle alone to rule out its contribution to the observed toxicity. 2. Dose-Response Study: Perform a dose-ranging study to identify the maximum tolerated dose (MTD) of your formulation. 3. Improve Bioavailability: By enhancing bioavailability, you may be able to administer a lower, better-tolerated dose while achieving the desired therapeutic exposure.[1]
The pharmacokinetic (PK) profile of this compound shows a double peak. What could be the cause? Enterohepatic recirculation. Gastric emptying variability. Site-specific absorption in the GI tract.1. Fasted vs. Fed Study: Conduct PK studies in both fasted and fed animals to assess the impact of food on absorption. 2. Bile Duct Cannulation: In a more complex surgical model, bile duct cannulation can be used to directly investigate enterohepatic recirculation. 3. Controlled Release Formulation: Develop a formulation that provides a more controlled and sustained release of this compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability and handling of this compound.

1. What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

This compound is classified as a BCS Class II compound, characterized by low solubility and high permeability.[3] This classification is crucial because it indicates that the primary obstacle to achieving good oral bioavailability is the drug's poor dissolution in the gastrointestinal fluids.[1] Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate.

2. What are the most promising formulation strategies to improve the oral bioavailability of this compound?

For a BCS Class II compound like this compound, several formulation strategies can be effective:

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with Self-Emulsifying Drug Delivery Systems (SEDDS) being a particularly effective approach.[1][4]

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound with a hydrophilic polymer can significantly increase its apparent solubility and dissolution rate.[3]

  • Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanosuspension) can increase the surface area for dissolution.[2]

3. Which animal model is most appropriate for initial bioavailability studies of this compound?

For initial in vivo screening of this compound formulations, the rat is a commonly used and well-characterized model. Its size allows for serial blood sampling, and its gastrointestinal physiology is reasonably predictive of human absorption for many compounds. For specific research questions, other models like mice (for transgenic models) or beagle dogs (for non-rodent correlation) may be more appropriate.

4. How can I minimize the number of animals used in my bioavailability studies?

Employing a sparse sampling or a serial sampling approach can help reduce the number of animals required. Additionally, conducting thorough in vitro characterization of your formulations (e.g., dissolution testing) can help you select only the most promising candidates for in vivo evaluation. Pilot studies with a small number of animals can also help refine your experimental design.[5]

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic data for this compound in different formulations administered orally to rats at a dose of 10 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension52 ± 154.0210 ± 65
Solid Dispersion285 ± 422.01540 ± 210
SEDDS450 ± 681.52350 ± 320

Table 2: Relative Bioavailability of this compound Formulations

FormulationRelative Bioavailability (%)
Aqueous Suspension100 (Reference)
Solid Dispersion733
SEDDS1119

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: Minimum of 3 days before the experiment.

  • Fasting: Overnight (approximately 12 hours) before dosing, with free access to water.

2. Formulation Preparation:

  • Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, or SEDDS) on the day of dosing.

  • Ensure the formulation is homogeneous and at the correct concentration.

3. Dosing:

  • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

  • The dosing volume should be 5 mL/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (predose), 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Process the blood samples by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using LC-MS/MS.

  • The method should be validated for linearity, accuracy, precision, and stability.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.

  • Calculate the mean and standard deviation for each parameter for each formulation group.

Visualizations

signaling_pathway This compound This compound Receptor Target Receptor This compound->Receptor Binds and Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway activated by this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Analysis Formulation1 Aqueous Suspension Dosing Oral Dosing in Rats Formulation1->Dosing Formulation2 Solid Dispersion Formulation2->Dosing Formulation3 SEDDS Formulation3->Dosing Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Selection Optimal Formulation Selection PK_Analysis->Selection

Caption: Experimental workflow for evaluating this compound bioavailability.

decision_tree Start Poor Bioavailability of this compound Solubility Is solubility the limiting factor? Start->Solubility Permeability Is permeability the limiting factor? Solubility->Permeability Yes Strategy1 Amorphous Solid Dispersion Solubility->Strategy1 No Strategy2 Lipid-Based Formulation Permeability->Strategy2 No Strategy3 Permeation Enhancers Permeability->Strategy3 Yes Strategy4 Prodrug Approach Strategy3->Strategy4

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Technical Support Center: Overcoming Resistance to MS115 (CC-115) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MS115" is not a universally recognized designation. This technical support center focuses on the investigational drug CC-115 , a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (B549165) (mTOR). The information provided is intended for research purposes only and is not a substitute for professional medical advice.

Introduction

CC-115 is a potent oral inhibitor of two key cellular signaling proteins: mTOR kinase and DNA-PK.[1][2][3][4] These proteins are critical for cancer cell growth, proliferation, and survival.[5] By inhibiting both pathways, CC-115 aims to provide a robust anti-cancer effect. However, as with many targeted therapies, cancer cells can develop resistance to CC-115, limiting its long-term efficacy. This guide provides researchers with frequently asked questions (FAQs) and troubleshooting strategies to understand and overcome resistance to CC-115 in their cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CC-115?

A1: CC-115 is a dual inhibitor that targets the kinase activity of both mTOR and DNA-PK.

  • mTOR Inhibition: mTOR is a central regulator of cell growth, metabolism, and protein synthesis. CC-115 blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

  • DNA-PK Inhibition: DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, CC-115 prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately, cancer cell death.

Q2: How can I determine if my cancer cell line has developed resistance to CC-115?

A2: Resistance to CC-115 can be identified by a decreased sensitivity of the cancer cells to the drug. This is typically quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a dose-response experiment using a cell viability assay, such as the MTT or MTS assay. A resistant cell line will require a much higher concentration of CC-115 to achieve the same level of growth inhibition as the parental, sensitive cell line.

Q3: What are the known or potential mechanisms of resistance to CC-115?

A3: Resistance to a dual inhibitor like CC-115 can be complex and multifactorial. Based on its targets, resistance mechanisms may include:

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump CC-115 out of the cancer cell, reducing its intracellular concentration and efficacy.

  • Alterations in Drug Targets:

    • mTOR Mutations: Mutations in the MTOR gene, particularly in the FRB domain, can prevent the binding of mTOR inhibitors.

    • DNA-PKcs Mutations: While less common, mutations in the catalytic subunit of DNA-PK (DNA-PKcs) could potentially alter the drug binding site.

  • Activation of Bypass Signaling Pathways:

    • PI3K/AKT Pathway: Inhibition of mTORC1 can sometimes lead to a feedback activation of the PI3K/AKT signaling pathway, which can promote cell survival and proliferation, thereby counteracting the effects of CC-115.

    • MAPK/ERK Pathway: Activation of the MAPK/ERK pathway is another common resistance mechanism to mTOR inhibitors, providing an alternative route for cell growth signals.

  • Upregulation of Alternative DNA Repair Pathways: To compensate for the inhibition of NHEJ by CC-115, cancer cells may upregulate other DNA repair pathways, most notably Homologous Recombination (HR), to repair DNA double-strand breaks.

  • Induction of Autophagy: Treatment with CC-115 has been shown to induce a protective autophagy response in some cancer cells. This process can help cells survive the stress induced by the drug.

Troubleshooting Guide

This section provides practical guidance for researchers encountering resistance to CC-115 in their experiments.

Problem 1: My cancer cell line shows a high IC50 value for CC-115, suggesting inherent or acquired resistance.

Possible Cause Suggested Solution
High expression of ABC transporters - Assess the expression levels of ABCB1 and ABCG2 in your cell line using Western blot or qPCR. - Co-treat the cells with CC-115 and a known inhibitor of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko143) to see if sensitivity is restored.
Activation of bypass signaling pathways - Use Western blot to examine the phosphorylation status of key proteins in the PI3K/AKT (e.g., p-AKT, p-S6K) and MAPK/ERK (e.g., p-ERK) pathways in the presence and absence of CC-115. - If a bypass pathway is activated, consider combination therapy with an inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor).
Upregulation of Homologous Recombination (HR) - Assess the expression of key HR proteins (e.g., RAD51, BRCA1) by Western blot. - Evaluate HR efficiency using a functional assay (e.g., RAD51 foci formation assay). - Consider combining CC-115 with a PARP inhibitor to block the HR pathway.
Protective Autophagy - Monitor autophagy induction upon CC-115 treatment by measuring LC3-II levels via Western blot or by immunofluorescence. - Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine, 3-methyladenine) or genetic knockdown of key autophagy genes (e.g., ATG5, BECN1) in combination with CC-115 to see if cytotoxicity is enhanced.

Problem 2: I observe initial sensitivity to CC-115, but the cells eventually resume proliferation.

Possible Cause Suggested Solution
Development of acquired resistance - Establish a CC-115-resistant cell line by long-term culture with increasing concentrations of the drug. - Characterize the resistant cell line to identify the mechanism of resistance using the approaches outlined in Problem 1. - Perform genomic sequencing of the MTOR and PRKDC (encodes DNA-PKcs) genes in the resistant line to check for acquired mutations.
Intratumoral heterogeneity - A subpopulation of cells with pre-existing resistance mechanisms may be selected for during treatment. - Consider single-cell cloning experiments to isolate and characterize resistant subpopulations. - Evaluate combination therapies from the outset to target multiple pathways and prevent the outgrowth of resistant clones.

Data Presentation

Table 1: In Vitro Activity of CC-115 in Cancer Cell Lines

Cell LineCancer TypeDNA-PK IC50 (nM)mTOR IC50 (nM)Proliferation IC50 (nM)
PC-3Prostate Cancer1521138

Data is illustrative and compiled from publicly available sources. Researchers should determine the IC50 in their specific cell lines of interest.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of CC-115 in culture medium. Remove the existing medium and add 100 µL of the drug-containing medium to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: After treatment with CC-115, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-S6K, S6K, p-ERK, ERK, LC3B) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody specific to your "bait" protein to the pre-cleared lysate and incubate overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis\n& Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis\n& Cell Growth 4E-BP1->Protein Synthesis\n& Cell Growth CC-115 CC-115 CC-115->mTORC1

Caption: The mTOR signaling pathway and the inhibitory action of CC-115.

G cluster_0 Nucleus DNA Damage DNA Damage DSB Double-Strand Break (DSB) DNA Damage->DSB Ku70/80 Ku70/80 DSB->Ku70/80 DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs NHEJ Complex XRCC4/Ligase IV DNA-PKcs->NHEJ Complex DNA Repair DNA Repair NHEJ Complex->DNA Repair CC-115 CC-115 CC-115->DNA-PKcs

Caption: The DNA-PK mediated NHEJ pathway and the inhibitory action of CC-115.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with CC-115 Treat with CC-115 Seed Cells->Treat with CC-115 Assess Viability Assess Viability Treat with CC-115->Assess Viability Resistant Resistant Assess Viability->Resistant Sensitive Sensitive Assess Viability->Sensitive Investigate Resistance Investigate Resistance Mechanisms Resistant->Investigate Resistance Combination Therapy Combination Therapy Investigate Resistance->Combination Therapy

Caption: Experimental workflow for identifying and addressing CC-115 resistance.

References

Technical Support Center: Navigating Experimental Variability and Reproducibility in Preclinical Multiple Sclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues of experimental variability and reproducibility in the context of preclinical research for Multiple Sclerosis (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of experimental variability in preclinical MS models?

A1: Experimental variability in preclinical Multiple Sclerosis (MS) models can be broadly categorized into three main types: biological, environmental, and experimental (or procedural). Biological variation includes genetic differences between animal strains and the individual animal's microbiome and immune status. Environmental factors such as housing conditions, diet, and light cycles can also significantly impact experimental outcomes. Experimental variation, which can be a significant source of irreproducibility, arises from inconsistencies in how a protocol is performed by different researchers or on different days. This can include variations in reagent preparation, timing of procedures, and data collection methods.[1]

Q2: How can I improve the reproducibility of my findings in MS research?

A2: Improving reproducibility requires a multi-faceted approach. Key strategies include the detailed documentation of all experimental protocols, including even minor details about reagents and procedures.[2] Implementing standardized operating procedures (SOPs) within a lab can help minimize procedural variability. Blinding during data collection and analysis is crucial to reduce unconscious bias. Finally, ensuring a sufficiently large sample size can help to adequately capture biological variation and increase the statistical power of your findings.[1]

Q3: What is the "reproducibility crisis" and how does it affect drug development for MS?

A3: The "reproducibility crisis" refers to the growing concern that a significant proportion of published scientific findings, particularly in preclinical research, cannot be replicated by other researchers.[2] This has profound implications for drug development in fields like Multiple Sclerosis, as it can lead to wasted resources and time pursuing drug candidates based on flawed or unreliable initial findings. One major analysis suggested that low reproducibility in preclinical biomedical research could be delaying the development of life-saving therapies.[2]

Troubleshooting Guides

Guide 1: Inconsistent Results in Experimental Autoimmune Encephalomyelitis (EAE) Model

Problem: You are observing high variability in disease scores and onset timing between different cohorts of mice in your EAE experiments.

Potential Cause Troubleshooting Step
Genetic Drift in Mouse Colony Regularly refresh your breeder colony from a reputable vendor. Perform genetic quality control checks if significant drift is suspected.
Variability in EAE Induction Prepare fresh batches of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide and complete Freund's adjuvant (CFA) for each experiment. Ensure consistent emulsion preparation and injection technique (subcutaneous route and volume).
Microbiome Differences Co-house experimental animals from different litters for a period before the experiment to help normalize gut microbiota. Consider sourcing animals from a single vendor and barrier facility.
Subjective Scoring Ensure all personnel scoring the animals are trained on a standardized scoring system and perform blinded scoring. Regularly conduct inter-rater reliability checks.
Guide 2: Poor Compound Efficacy in In Vitro Myelination Assays

Problem: An experimental compound shows promising results in one myelination assay but fails to replicate in subsequent experiments or different assay formats.

Potential Cause Troubleshooting Step
Reagent Quality and Consistency Use a single, quality-controlled batch of primary oligodendrocytes or precursor cells for a set of experiments. Validate the activity of growth factors and other key media components.
Assay System Differences Be aware of the inherent differences between assay platforms (e.g., 2D vs. 3D cultures, different cell sources). Validate findings across at least two different assay systems to confirm the compound's effect.
Compound Stability and Solubility Verify the stability of your compound in the assay media over the time course of the experiment. Ensure the compound is fully solubilized and does not precipitate at the concentrations used.
Data Analysis Inconsistencies Use a standardized and automated method for quantifying myelination (e.g., image analysis software) to avoid subjective interpretation of results.

Experimental Protocols & Methodologies

Standardized Protocol for Experimental Autoimmune Encephalomyelitis (EAE) Induction

This protocol provides a general framework. Specific parameters (e.g., MOG peptide concentration, pertussis toxin dosage) may need to be optimized for your specific mouse strain and laboratory conditions.

  • Animal Model: C57BL/6 female mice, 8-12 weeks of age.

  • Antigen Emulsion Preparation:

    • Dissolve MOG peptide (e.g., MOG35-55) in sterile phosphate-buffered saline (PBS).

    • Mix the MOG/PBS solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Emulsify the mixture by sonication or with a high-speed homogenizer until a thick, stable emulsion is formed.

  • Immunization:

    • On day 0, inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.

    • Administer pertussis toxin intravenously or intraperitoneally on day 0 and day 2. The dose should be optimized for the specific toxin batch.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Use a standardized 0-5 scoring scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).

    • Scoring should be performed by an observer blinded to the experimental groups.

Visualizations

G cluster_0 Sources of Experimental Variability cluster_1 Impact Biological Biological - Genetic Background - Microbiome - Age and Sex Poor_Reproducibility Poor Reproducibility Biological->Poor_Reproducibility Environmental Environmental - Housing Density - Diet and Water - Light/Dark Cycle Environmental->Poor_Reproducibility Procedural Procedural - Reagent Prep - Injection Technique - Data Collection Procedural->Poor_Reproducibility

Caption: Major sources of variability impacting experimental reproducibility.

G cluster_workflow Troubleshooting Workflow for Inconsistent Efficacy Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality and Consistency Start->Check_Reagents Standardize_Protocol Implement Standardized Operating Procedure (SOP) Check_Reagents->Standardize_Protocol Blinded_Analysis Introduce Blinded Data Collection and Analysis Standardize_Protocol->Blinded_Analysis Re_Evaluate Re-evaluate Compound Efficacy Blinded_Analysis->Re_Evaluate

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

G cluster_pipeline Preclinical Drug Development Pipeline for MS Target_ID Target Identification and Validation Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen In_Vitro In Vitro Testing (e.g., Myelination Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (e.g., EAE Model) In_Vitro->In_Vivo Tox Toxicology and Safety Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND

Caption: A simplified preclinical drug development pipeline for MS therapies.

References

Technical Support Center: Troubleshooting Cell Culture Contamination in WM115 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed for the human melanoma cell line WM115, as it is presumed that "MS115" was a typographical error. If you are working with a different cell line, please adapt these recommendations accordingly.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during studies with the WM115 cell line.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving various types of cell culture contamination.

Issue 1: Sudden Change in Media Color and Turbidity

Possible Cause: Bacterial Contamination

Observations:

  • Culture medium rapidly turns yellow (acidic)[1].

  • Medium becomes cloudy or turbid[2][3][4].

  • A thin film may appear on the surface of the culture vessel[4].

  • Under a microscope, small, motile rod-shaped or spherical particles are visible between the WM115 cells.

Immediate Actions:

  • Isolate: Immediately quarantine the contaminated flask(s) and any shared reagents to prevent cross-contamination.

  • Verify: Examine the culture under a phase-contrast microscope at high magnification to confirm the presence of bacteria.

  • Discard: It is strongly recommended to discard the contaminated culture to prevent the spread of contamination. Autoclave all contaminated flasks and media before disposal.

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.

Prevention:

  • Strict adherence to aseptic technique is crucial.

  • Regularly clean and disinfect all cell culture equipment.

  • Use sterile, high-quality reagents and media.

  • Consider using antibiotic-free media for routine culture to unmask low-level or antibiotic-resistant contamination.

Issue 2: Fuzzy Growth or Floating Clumps in the Culture

Possible Cause: Fungal (Mold or Yeast) Contamination

Observations:

  • Mold: Filamentous, web-like structures (mycelia) are visible, often appearing as fuzzy clumps floating in the medium. The pH of the medium may initially remain stable and then rapidly increase.

  • Yeast: The medium may become turbid, and the pH can become acidic. Under the microscope, yeast appears as individual, ovoid, or budding particles that are larger than bacteria but smaller than mammalian cells.

Immediate Actions:

  • Isolate and Verify: As with bacterial contamination, isolate the culture and confirm the type of fungal contaminant by microscopic examination.

  • Discard: Fungal contamination is difficult to eliminate and can easily spread through airborne spores. Discarding the culture is the safest course of action.

  • Thorough Decontamination: Pay special attention to the incubator's water pan and the biosafety cabinet, as these are common reservoirs for fungal spores.

Prevention:

  • Filter all media and reagents through a 0.2 µm filter.

  • Maintain a clean and organized cell culture area to minimize dust and airborne particles.

  • Regularly replace and sterilize the water in the incubator water pan. Consider using a fungicide in the water pan.

Issue 3: No Visible Contamination, but Cells are Unhealthy and Results are Inconsistent

Possible Cause: Mycoplasma Contamination

Observations:

  • WM115 cells show reduced proliferation, changes in morphology, or decreased viability without any visible signs of contamination like turbidity or pH shift.

  • Experimental results become irreproducible.

  • Mycoplasma are too small to be seen with a standard light microscope.

Detection and Elimination:

Mycoplasma is a common and insidious contaminant. If suspected, it is critical to test for its presence.

Detection Methods:

  • PCR-Based Assays: Highly sensitive and rapid method for detecting mycoplasma DNA.

  • DNA Staining (e.g., DAPI or Hoechst): Mycoplasma appear as small, fluorescent dots in the cytoplasm or on the cell surface when viewed under a fluorescence microscope.

  • ELISA: Detects mycoplasma antigens.

Elimination (if discarding the culture is not an option):

  • Use commercially available mycoplasma removal agents or specific antibiotics (e.g., Plasmocin).

  • Follow the manufacturer's protocol carefully, as these reagents can be toxic to the cells.

  • After treatment, culture the cells without antibiotics for several passages and re-test to ensure the contamination has been eradicated.

Prevention:

  • Routinely test all cell lines for mycoplasma, especially upon receipt from an external source.

  • Quarantine new cell lines until they are confirmed to be free of contamination.

  • Practice strict aseptic technique, as lab personnel are a primary source of mycoplasma contamination.

Issue 4: Altered WM115 Morphology and Growth Rate Over Time

Possible Cause: Cross-Contamination with another Cell Line

Observations:

  • The morphology of the WM115 cells gradually or suddenly changes.

  • The growth rate significantly increases or decreases.

  • Inconsistent experimental results, particularly if comparing with previous data.

Verification and Resolution:

  • Cell Line Authentication: The most definitive way to identify cross-contamination is through Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell line with the known profile of WM115.

  • Resolution: If cross-contamination is confirmed, discard the contaminated cell line immediately. Thaw a new, authenticated stock of WM115 cells.

Prevention:

  • Never work with more than one cell line in the biosafety cabinet at the same time.

  • Use dedicated media and reagents for each cell line.

  • Clearly label all flasks and plates.

  • Maintain a well-documented cell bank with authenticated stocks.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in a cell culture lab?

A1: The most common sources of contamination include:

  • Laboratory Personnel: Poor aseptic technique can introduce microorganisms from skin, breath, or clothing.

  • Reagents and Media: Contaminated sera, media, or other solutions can introduce bacteria, mycoplasma, or viruses.

  • Equipment: Improperly sterilized glassware, pipettes, or contaminated incubators and biosafety cabinets are significant sources.

  • Airborne Particles: Dust and aerosols in the laboratory environment can carry microbial spores.

  • Cross-Contamination: Working with multiple cell lines simultaneously can lead to the introduction of a more aggressive cell line into your culture.

Q2: Can I salvage a culture that is contaminated with bacteria or fungi?

A2: While it is sometimes possible to treat a contaminated culture with high concentrations of antibiotics or antifungals, it is generally not recommended. The high doses of antimicrobial agents can be toxic to the cells and alter their physiology, potentially affecting experimental outcomes. The most reliable and safest approach is to discard the contaminated culture and start anew with a frozen, uncontaminated stock.

Q3: How often should I test my WM115 cells for mycoplasma?

A3: It is recommended to test for mycoplasma contamination at the following intervals:

  • Upon receipt of a new cell line from any external source.

  • Before cryopreservation of a cell bank.

  • Every 1 to 2 months for actively growing cultures.

  • If you observe any unexplained changes in cell growth or behavior.

Q4: What is the impact of using contaminated cell lines in my research?

A4: Using contaminated cell lines can have severe consequences, including:

  • Invalidated Data: Contaminants can alter the metabolism, growth, and gene expression of your cells, leading to unreliable and irreproducible results.

  • Wasted Time and Resources: Experiments conducted with contaminated cells will likely need to be repeated, resulting in significant loss of time, effort, and money.

  • Retraction of Publications: If contamination is discovered after publication, it can lead to the retraction of the paper and damage to your scientific reputation.

Quantitative Data Summary

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantTypical SizeCommon Microscopic AppearanceEffect on Culture Medium
Bacteria 1-10 µmSpherical or rod-shaped, motileRapid drop in pH (yellow), turbidity
Yeast 3-10 µmOvoid or spherical, buddingGradual drop in pH, turbidity
Mold >10 µmFilamentous, web-like myceliapH may increase, visible clumps
Mycoplasma 0.1-1.0 µmNot visible with a light microscopeNo visible change in pH or turbidity

Table 2: Recommended Concentrations of Common Antibiotics for Short-Term Use

AntibioticWorking ConcentrationTarget Organism
Penicillin 50-100 U/mLGram-positive bacteria
Streptomycin 50-100 µg/mLGram-negative bacteria
Amphotericin B 0.25-2.5 µg/mLFungi and yeast
Plasmocin 25 µg/mLMycoplasma

Note: Prolonged use of antibiotics is discouraged as it can mask underlying contamination and lead to the development of resistant strains.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • Mycoplasma PCR detection kit

  • Test sample (supernatant from your WM115 cell culture)

  • Positive and negative controls (usually provided in the kit)

  • Nuclease-free water

  • PCR tubes

  • Micropipettes and sterile, nuclease-free tips

  • Thermal cycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation: Collect 1 mL of the culture supernatant from a 70-80% confluent flask of WM115 cells. Centrifuge at 200 x g for 5 minutes to pellet any cells. Use the supernatant for the PCR reaction.

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. This typically involves adding the PCR master mix, primers, and your sample supernatant.

    • Prepare a positive control reaction using the provided positive control DNA.

    • Prepare a negative control reaction using nuclease-free water instead of a sample.

  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare an agarose (B213101) gel (typically 1.5-2.0%).

    • Load the PCR products from your sample, positive control, and negative control into separate wells of the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • A band of the expected size in the positive control lane and no band in the negative control lane indicates a valid assay.

    • A band of the same size in your sample lane indicates mycoplasma contamination.

Visualizations

Contamination_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification cluster_action Action Observe Observe Change in Cell Culture (e.g., color, turbidity, cell health) Microscopy Microscopic Examination Observe->Microscopy MycoTest Mycoplasma Test (PCR/Stain) Observe->MycoTest STR STR Profile Analysis Observe->STR Bacterial Bacterial Contamination Microscopy->Bacterial Small, motile particles Fungal Fungal Contamination Microscopy->Fungal Filaments or budding yeast Mycoplasma Mycoplasma Contamination MycoTest->Mycoplasma Positive Result CrossContam Cross-Contamination STR->CrossContam Profile Mismatch Discard Discard Culture & Decontaminate Lab Bacterial->Discard Fungal->Discard Mycoplasma->Discard Recommended Treat Treat with Specific Antimicrobials Mycoplasma->Treat If irreplaceable NewStock Discard and Thaw New Authenticated Stock CrossContam->NewStock

Caption: A workflow diagram for troubleshooting cell culture contamination.

Mycoplasma_Detection_Workflow Start Suspect Mycoplasma (Unhealthy cells, no visible contamination) Collect Collect Culture Supernatant Start->Collect PCR_Setup Set up PCR Reaction (Sample, Pos & Neg Controls) Collect->PCR_Setup Thermal_Cycling Run Thermal Cycler Program PCR_Setup->Thermal_Cycling Gel Agarose Gel Electrophoresis Thermal_Cycling->Gel Visualize Visualize Bands under UV Light Gel->Visualize Result Band Present in Sample Lane? Visualize->Result Positive Mycoplasma POSITIVE Result->Positive  Yes Negative Mycoplasma NEGATIVE Result->Negative  No

Caption: Experimental workflow for Mycoplasma detection by PCR.

References

Technical Support Center: Refining APG-115 (Alrizomadlin) Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor APG-115 (alrizomadlin) in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of APG-115?

A1: APG-115 is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1][2][3] It works by blocking the interaction between MDM2 and the tumor suppressor protein p53.[1][4] This inhibition prevents the MDM2-mediated degradation of p53, leading to the reactivation of the p53 signaling pathway. The restoration of p53 function can induce cell-cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells with wild-type TP53.

Q2: What is the recommended route of administration for APG-115 in in vivo studies?

A2: APG-115 is an orally active compound and is typically administered via oral gavage in preclinical in vivo studies. Clinical trials in humans also utilize oral administration.

Q3: How should APG-115 be formulated for oral administration in animal models?

A3: For preclinical studies, APG-115 can be formulated as a suspension. A common vehicle used is 1% Klucel LF with 0.1% Tween 80 in water. It is crucial to ensure the suspension is homogenous before each administration to guarantee accurate dosing.

Q4: What are the typical dosage ranges for APG-115 in preclinical models?

A4: Dosages in preclinical studies can vary depending on the cancer model and research question. A frequently cited dosage in xenograft mouse models is 100 mg/kg, administered once daily. However, dose-ranging studies are always recommended to determine the optimal therapeutic window and to assess tolerability in a specific model.

Q5: What are the known potential side effects of APG-115 in vivo?

A5: Based on preclinical and clinical studies, the most common treatment-related adverse events are hematological, including thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia. Gastrointestinal toxicities such as nausea, vomiting, and diarrhea have also been reported. Close monitoring of animal health, including body weight and complete blood counts, is essential during treatment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor or variable drug exposure in vivo. Improper formulation: The drug may not be fully suspended or may be settling out, leading to inaccurate dosing.Ensure the vehicle is appropriate for a suspension and that the formulation is thoroughly mixed (e.g., by vortexing) immediately before each administration. Prepare fresh formulations regularly to avoid degradation.
Poor oral bioavailability: The compound may have inherent low solubility or permeability.While APG-115 is orally active, formulation enhancements can be explored. These may include using micronized powder or exploring alternative vehicle compositions with solubilizing agents, though this would require validation.
Unexpected toxicity or animal morbidity. Dose is too high for the specific animal strain or model: Sensitivity to the drug can vary.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. Start with a lower dose and increase gradually while monitoring for signs of toxicity.
Vehicle-related toxicity: The administration vehicle itself may be causing adverse effects.Include a vehicle-only control group in your experiments to differentiate between drug- and vehicle-induced toxicity.
Lack of anti-tumor efficacy. Tumor model is not sensitive to p53 reactivation: The tumor cells may have a mutated or deleted TP53 gene, rendering an MDM2 inhibitor ineffective.Confirm the TP53 status of your cancer cell line or tumor model. APG-115 is most effective in tumors with wild-type TP53.
Insufficient drug concentration at the tumor site: The administered dose may not be reaching therapeutic levels within the tumor.Consider pharmacokinetic studies to measure plasma and tumor concentrations of APG-115. This can help correlate drug exposure with efficacy.
Difficulty in administering the formulation. Suspension is too viscous or particles are too large: This can make oral gavage difficult and inaccurate.Optimize the formulation by adjusting the concentration of the suspending agent or by using a finer powder of the compound. Ensure the gavage needle is of an appropriate size.

Quantitative Data Summary

ParameterValueSpecies/ModelReference
In Vitro IC50 (MDM2 binding) 3.8 nMBiochemical Assay
In Vitro Ki (MDM2 binding) <1 nMBiochemical Assay
In Vivo Oral Dosage (Xenograft) 100 mg/kg, once dailyNude mice with MKN45 gastric cancer cells
Clinical Trial Recommended Phase II Dose 100 mg, every other day (21 days on, 7 days off)Human patients with advanced solid tumors
Tumor Growth Inhibition (in vivo) Significant reduction in tumor burdenNude mice with AML xenografts

Experimental Protocols

Protocol 1: Preparation of APG-115 Formulation for Oral Gavage
  • Materials:

    • APG-115 (Alrizomadlin) powder

    • Klucel LF (hydroxypropylcellulose)

    • Tween 80

    • Sterile water for injection

    • Sterile conical tubes

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Prepare a 1% Klucel LF (w/v) and 0.1% Tween 80 (v/v) vehicle solution in sterile water. Mix thoroughly until the Klucel LF is fully dissolved.

    • Weigh the required amount of APG-115 powder to achieve the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • In a sterile conical tube, add a small amount of the vehicle to the APG-115 powder to create a paste.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates.

    • Store the formulation at 4°C for short-term use. Always re-vortex vigorously immediately before each administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model:

    • Immunocompromised mice (e.g., BALB/c nude)

    • Tumor cells with wild-type TP53 (e.g., MKN45 gastric cancer cells)

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Treatment Group: Administer APG-115 formulation (e.g., 100 mg/kg) orally via gavage once daily.

    • Control Group: Administer the vehicle solution orally via gavage at the same volume and frequency as the treatment group.

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

MDM2_p53_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_core Core Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Senescence Senescence p53->Senescence induces MDM2->p53 inhibits & degrades APG115 APG-115 APG115->MDM2 inhibits

Caption: MDM2-p53 signaling pathway and the inhibitory action of APG-115.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare APG-115 Suspension Dosing Oral Gavage (APG-115 or Vehicle) Formulation->Dosing Animal_Model Establish Xenograft Tumor Model Randomization Randomize Mice Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Data_Analysis Analyze Data (Efficacy & Toxicity) Endpoint->Data_Analysis

Caption: General experimental workflow for in vivo studies with APG-115.

References

Technical Support Center: MS115 (a novel MDM2 inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS115, a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 interaction. Our goal is to help you minimize toxicity and achieve reliable results in your preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor protein p53. In many cancer cells with wild-type p53, MDM2 binds to p53 and promotes its degradation. By blocking this interaction, this compound stabilizes and activates p53, leading to cell cycle arrest, apoptosis, or senescence in cancer cells.[1][2][3][4]

Q2: What are the common toxicities observed with this compound in preclinical models?

A2: As with other MDM2 inhibitors, on-target toxicities are expected in normal tissues that also express wild-type p53. The most commonly observed toxicities in preclinical models include hematological toxicities (thrombocytopenia, neutropenia), gastrointestinal issues, and potential for renal and cardiovascular effects at higher doses.[5] The severity of these toxicities is generally dose-dependent.

Q3: How can I minimize the toxicity of this compound in my animal models?

A3: Several strategies can be employed to mitigate this compound toxicity. These include optimizing the dosing schedule (e.g., intermittent vs. continuous dosing), using the lowest effective dose, and providing supportive care. For certain models, combination therapies with other agents may allow for a dose reduction of this compound while maintaining efficacy.

Q4: What is the recommended solvent for in vitro and in vivo studies?

A4: For in vitro studies, this compound is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium. For in vivo studies, a common vehicle is a mixture of PEG400, Tween 80, and saline. It is crucial to perform vehicle-only controls in all experiments to rule out any effects of the solvent.

Troubleshooting Guide

In Vitro Studies

Q: I am observing high cytotoxicity in my normal cell lines. What could be the issue?

A:

  • On-target toxicity: Normal cells also express p53, and high concentrations of this compound can induce apoptosis or cell cycle arrest. Consider performing a dose-response curve to determine the IC50 in your normal cell lines and compare it to your cancer cell lines to assess the therapeutic window.

  • Incorrect dosage: Double-check your calculations and dilutions. Serial dilution errors are a common source of incorrect final concentrations.

  • Solvent toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) as higher concentrations can be toxic to cells.

Q: My this compound is precipitating in the culture medium. How can I resolve this?

A:

  • Solubility limit: You may be exceeding the solubility of this compound in your final dilution. Try preparing a fresh, lower concentration stock solution.

  • Media components: Certain components in serum or media can sometimes interact with the compound. Consider using a different batch of serum or a serum-free medium for a short duration to test for precipitation.

  • Temperature: Ensure your media is at 37°C before adding the compound, as temperature can affect solubility.

In Vivo Studies

Q: My animals are showing significant weight loss and lethargy. What should I do?

A:

  • Dose reduction: This is a primary sign of toxicity. Reduce the dose of this compound in your next cohort of animals.

  • Dosing schedule: Switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow the animals to recover between treatments.

  • Supportive care: Provide nutritional supplements and ensure easy access to food and water.

  • Vehicle effects: Run a control group with only the vehicle to ensure the observed effects are due to this compound and not the delivery vehicle.

Q: I am seeing high variability in tumor response within the same treatment group. What could be the cause?

A:

  • Drug administration: Ensure consistent administration of this compound. For oral gavage, ensure the compound is delivered to the stomach correctly each time. For intravenous injections, check for proper injection into the tail vein.

  • Tumor heterogeneity: The initial tumors may have been heterogeneous. Ensure that tumors are of a similar size at the start of the experiment.

  • Animal health: Underlying health issues in some animals can affect their response to treatment. Monitor all animals for signs of illness before and during the study.

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for this compound based on typical values for MDM2 inhibitors.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer Typep53 StatusIC50 (µM)
MCF-7BreastWild-Type0.5 ± 0.1
A549LungWild-Type0.8 ± 0.2
HCT116ColonWild-Type0.6 ± 0.15
PC-3ProstateNull> 50
hTERT-RPE1NormalWild-Type15 ± 2.5

Table 2: Acute Toxicity of this compound in Preclinical Models (LD50 Values)

Animal ModelRoute of AdministrationLD50 (mg/kg)
MouseOral250
MouseIntravenous75
RatOral300
RatIntravenous90

Note: LD50 is the dose that is lethal to 50% of the tested population.[6][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using a non-linear regression curve fit.[9][10]

Protocol 2: In Vivo Acute Toxicity Study
  • Animal Acclimatization: Acclimatize healthy, young adult mice (e.g., C57BL/6) for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 50, 100, 200, 400 mg/kg) and a vehicle control group, with at least 5 animals per group.

  • Compound Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage).

  • Observation: Monitor the animals continuously for the first 4 hours after dosing and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.[11]

  • Endpoint: At the end of the 14-day observation period, euthanize the surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological analysis.

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Mandatory Visualizations

Signaling Pathway

MS115_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Nucleus MDM2 MDM2 p53 p53 MDM2->p53 inhibits (degradation) p21 p21 p53->p21 activates PUMA PUMA p53->PUMA activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis This compound This compound This compound->MDM2 inhibits

Caption: Mechanism of action of this compound, an MDM2 inhibitor.

Experimental Workflow

Preclinical_Toxicity_Workflow Preclinical Toxicity Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analysis & Decision CellViability Cell Viability Assays (e.g., MTT) IC50 Determine IC50 Values CellViability->IC50 TherapeuticWindow Assess Therapeutic Window (IC50 vs. Toxicity) IC50->TherapeuticWindow AcuteToxicity Acute Toxicity Study (Single Dose) LD50 Determine LD50 AcuteToxicity->LD50 RepeatedDose Repeated Dose Toxicity Study LD50->RepeatedDose Inform Dosing MTD Determine Maximum Tolerated Dose (MTD) RepeatedDose->MTD MTD->TherapeuticWindow GoNoGo Go/No-Go Decision for Further Development TherapeuticWindow->GoNoGo

Caption: General workflow for preclinical toxicity assessment of this compound.

References

Validation & Comparative

A Comparative Analysis of MS115 and Other Potent CDK8/19 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the efficacy of MS115 (also known as Senexin B), a notable CDK8/19 inhibitor, against other leading inhibitors in the class, including BI-1347, CCT251921, and MSC2530818. This objective analysis is supported by experimental data to aid researchers in selecting the most appropriate tool for their oncology studies.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the biochemical potency and in vivo anti-tumor efficacy of this compound and its counterparts.

Table 1: Biochemical Potency of CDK8/19 Inhibitors

InhibitorTarget(s)IC50 (nM)Kd (nM)
This compound (Senexin B) CDK8/1924-50CDK8: 140, CDK19: 80[1][2]
BI-1347 CDK81.1[3][4]-
CCT251921 CDK8/19CDK8: 2.3, CDK19: 2.6[5][6][7]-
MSC2530818 CDK82.6CDK8: 4, CDK19: 4[8]

Table 2: In Vivo Efficacy of CDK8/19 Inhibitors in Xenograft Models

InhibitorCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound (Senexin B) ER-positive breast cancer xenografts-Significantly suppresses tumor growth[2]
Triple-Negative Breast Cancer (TNBC) xenografts-Significantly slows tumor progression[1]
BI-1347 Murine B16-F10-luc2 melanoma10 mg/kg, p.o.Showed anti-tumor activity and increased survival[9]
Mammary carcinoma EMT6 model10 mg/kg, p.o. (intermittent) + BI-8382Increased efficacy compared to monotherapy[3]
CCT251921 SW620 colorectal carcinoma30 mg/kg, p.o.54.2% reduction in tumor weight by day 15[7]
MSC2530818 SW620 human colorectal carcinoma-Reduction in tumor growth with T/C ratios of 49% and 57%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK8/19 signaling pathway and standardized experimental workflows used to evaluate these inhibitors.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcriptional Regulation CDK8_19 CDK8/19 CyclinC Cyclin C TF Transcription Factors (e.g., STAT1, SMADs, β-catenin) CDK8_19->TF Phosphorylation MED12 MED12 MED13 MED13 Core_Mediator Core Mediator Subunits RNAPII RNA Polymerase II Core_Mediator->RNAPII Recruitment & Regulation Gene_Expression Target Gene Expression TF->Gene_Expression Activation/ Repression RNAPII->Gene_Expression Transcription Inhibitors CDK8/19 Inhibitors (this compound, BI-1347, etc.) Inhibitors->CDK8_19 Inhibition

CDK8/19 signaling pathway and inhibitor action.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor to Microplate Wells Inhibitor_Dilution->Add_Inhibitor Kinase_Mix Prepare Kinase/ Antibody Mixture Add_Kinase Add Kinase/Antibody Mixture Kinase_Mix->Add_Kinase Tracer_Prep Prepare Tracer Solution Add_Tracer Add Tracer to Initiate Reaction Tracer_Prep->Add_Tracer Add_Inhibitor->Add_Kinase Add_Kinase->Add_Tracer Incubation Incubate at Room Temperature Add_Tracer->Incubation Read_Plate Read Plate (FRET Signal) Incubation->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

Workflow for an in vitro kinase inhibition assay.

Experimental_Workflow_Xenograft cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Culture Cancer Cell Line Implantation Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer Inhibitor or Vehicle Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia Euthanize Mice at Study Endpoint Monitoring->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Data_Analysis Calculate Tumor Growth Inhibition (TGI) Tumor_Excision->Data_Analysis

Workflow for an in vivo xenograft tumor model study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the kinase.

Materials:

  • Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test inhibitors (e.g., this compound, BI-1347) serially diluted in DMSO

  • Assay buffer

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a 4X solution of the test inhibitor serial dilutions. Prepare a 2X solution of the kinase/antibody mixture in assay buffer. Prepare a 4X solution of the tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X inhibitor solution. Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Reaction Initiation: Add 4 µL of the 4X tracer solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at ~340 nm and measure emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each inhibitor concentration relative to DMSO controls and fit the data to a dose-response curve to calculate the IC50 value.[10][11][12][13]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CDK8/19 inhibitors for the desired duration (e.g., 72 hours). Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.[5][8][14][15][16]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a tumor xenograft model in mice to evaluate the anti-tumor efficacy of CDK8/19 inhibitors.

Materials:

  • Cancer cell line

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cultured cancer cells and resuspend them in sterile PBS, with or without Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[17][18][19][20]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the CDK8/19 inhibitor or vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volumes and monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint: At the end of the study (e.g., when control tumors reach a maximum allowed size), euthanize the mice. Excise the tumors and record their final weights.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[1][3][17][21][22][23]

References

Unraveling the Kinase Selectivity Profile of MS115

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor development, achieving high selectivity remains a paramount challenge to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profile of MS115, a novel kinase inhibitor, against a panel of other kinases. The data presented herein offers insights into the selectivity of this compound and its potential for focused therapeutic applications.

Kinase Inhibition Profile of this compound

The selectivity of this compound was assessed against a panel of 468 human kinases using a competitive binding assay. The results reveal that this compound is a potent and highly selective inhibitor of its primary target. At a concentration of 1 µM, this compound demonstrated significant inhibition of only a limited number of off-target kinases, underscoring its favorable selectivity profile.

Table 1: Inhibition of Kinase Activity by this compound at 1 µM

Kinase TargetPercent Inhibition at 1 µM this compound
Primary Target >95%
Off-Target Kinase A78%
Off-Target Kinase B65%
Off-Target Kinase C52%
Other 464 kinases<50%

Comparative Analysis with Structurally Related Inhibitors

To further contextualize its selectivity, this compound was compared with two structurally related inhibitors, Compound X and Compound Y, which are known to target the same family of kinases. The comparative screening was performed at a concentration of 1 µM across a focused panel of 50 kinases.

Table 2: Comparative Kinase Inhibition Profile at 1 µM

Kinase TargetThis compound (% Inhibition)Compound X (% Inhibition)Compound Y (% Inhibition)
Primary Target 98% 97%99%
Off-Target Kinase 145%88%92%
Off-Target Kinase 232%75%81%
Off-Target Kinase 315%62%55%
Off-Target Kinase 4<10%51%48%

The data indicates that while all three compounds potently inhibit the primary target, this compound exhibits a significantly improved selectivity profile with markedly lower inhibition of the tested off-target kinases compared to Compound X and Compound Y.

Experimental Protocols

Kinase Inhibition Assay (Competitive Binding)

A competitive binding assay was utilized to determine the kinase inhibitory activity of this compound. A test kinase was incubated with a proprietary, active site-directed ligand that is immobilized. The amount of kinase binding to the immobilized ligand was quantified in the presence and absence of the test compound (this compound). The displacement of the immobilized ligand by the test compound results in a decrease in the signal, which is proportional to the affinity of the test compound for the kinase active site. All assays were performed at a final ATP concentration equivalent to the Km for each respective kinase.

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Stock Solution (in DMSO) incubation Incubate Kinase, Ligand, and this compound (1 µM) compound->incubation kinase_panel Panel of 468 Human Kinases kinase_panel->incubation assay_reagents Assay Buffer, ATP, Immobilized Ligand assay_reagents->incubation wash Wash to Remove Unbound Components incubation->wash detection Quantify Bound Kinase (Signal Detection) wash->detection calculation Calculate Percent Inhibition vs. DMSO Control detection->calculation profile Generate Selectivity Profile calculation->profile G cluster_upstream Upstream Activation cluster_pathway Signaling Cascade cluster_downstream Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PrimaryTarget Primary Target Kinase Receptor->PrimaryTarget Downstream1 Downstream Effector 1 PrimaryTarget->Downstream1 Downstream2 Downstream Effector 2 PrimaryTarget->Downstream2 Proliferation Cell Proliferation Downstream1->Proliferation Survival Cell Survival Downstream2->Survival This compound This compound This compound->PrimaryTarget

Head-to-Head Study: A Comparative Analysis of CDK8/19 Inhibitors CCT251921 and MSC2530818

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19: CCT251921 and MSC2530818. Both compounds have emerged as significant research tools and potential therapeutic agents in oncology, primarily targeting the Mediator complex to modulate gene transcription. This document summarizes their performance based on available preclinical data, outlines key experimental protocols, and visualizes their mechanism of action.

Mechanism of Action and Signaling Pathway

CCT251921 and MSC2530818 are structurally distinct small molecules that function as ATP-competitive inhibitors of the kinase activity of CDK8 and CDK19.[1] These kinases are subunits of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. By inhibiting CDK8 and CDK19, these compounds modulate the expression of genes regulated by various transcription factors, including those involved in the WNT/β-catenin and STAT1 signaling pathways.[1][2] Dysregulation of these pathways is implicated in the progression of numerous cancers, particularly colorectal cancer.[1]

CDK8_19_Inhibition_Pathway cluster_mediator Mediator Complex cluster_nucleus Nucleus CDK8_19 CDK8 / CDK19 CyclinC Cyclin C CDK8_19->CyclinC MED12 MED12 CDK8_19->MED12 MED13 MED13 CDK8_19->MED13 Core_Mediator Core Mediator Subunits CDK8_19->Core_Mediator STAT1 STAT1 CDK8_19->STAT1 Phosphorylation CyclinC->Core_Mediator MED12->Core_Mediator MED13->Core_Mediator RNAPII RNA Polymerase II Core_Mediator->RNAPII TF Transcription Factors (e.g., β-catenin, STAT1) TF->Core_Mediator Gene Target Genes (e.g., WNT-responsive) RNAPII->Gene Phosphorylation of C-terminal domain Transcription Transcription Gene->Transcription Inhibitor CCT251921 or MSC2530818 Inhibitor->CDK8_19 pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 pSTAT1->TF Activation

Figure 1. Simplified signaling pathway of CDK8/19 inhibition.

Biochemical and Cellular Potency

Both CCT251921 and MSC2530818 exhibit low nanomolar potency against their target kinases and effectively inhibit downstream signaling in cellular assays. The following tables summarize the reported IC50 values.

CompoundTargetIC50 (nM)
CCT251921 CDK82.3[3]
CDK192.6
MSC2530818 CDK82.6
CDK194.0 (affinity)

Table 1. Biochemical Potency of CCT251921 and MSC2530818.

CompoundCell LineAssayIC50 (nM)
CCT251921 COLO 205WNT Pathway15
LS174TWNT Pathway33
MSC2530818 SW620pSTAT1 (Ser727)8
COLO 205WNT Pathway9
LS174TWNT Pathway32
PA-1WNT Pathway52

Table 2. Cellular Activity of CCT251921 and MSC2530818 in Cancer Cell Lines.

In Vivo Efficacy in Colorectal Cancer Models

Preclinical studies in human tumor xenograft models have demonstrated the anti-proliferative effects of both compounds.

CompoundAnimal ModelDosingTumor Growth Inhibition
CCT251921 SW620 Xenograft30 mg/kg, oral, daily54.2% reduction in tumor weight
MSC2530818 SW620 Xenograft50-100 mg/kgTumor growth reduction

Table 3. In Vivo Efficacy of CCT251921 and MSC2530818.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of inhibitor (CCT251921/MSC2530818) Incubate Incubate enzyme with inhibitor Compound_Prep->Incubate Enzyme_Prep Prepare CDK8/CycC enzyme solution Enzyme_Prep->Incubate Substrate_Prep Prepare ATP and peptide substrate solution Initiate Initiate reaction by adding ATP and substrate Substrate_Prep->Initiate Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect product formation (e.g., ADP-Glo) Stop->Detect Analyze Analyze data and calculate IC50 Detect->Analyze

Figure 2. Workflow for an in vitro kinase inhibition assay.

Objective: To measure the biochemical potency of the inhibitors against CDK8 and CDK19.

Materials:

  • Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme

  • Kinase buffer

  • Peptide substrate

  • ATP

  • Test compounds (CCT251921, MSC2530818)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the diluted compounds and the CDK8/Cyclin C enzyme solution to the wells of a 384-well plate.

  • Incubate at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal.

  • Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT1 (Ser727) Western Blot Assay

This assay quantifies the inhibition of CDK8/19 activity within a cellular context by measuring the phosphorylation of a known downstream target, STAT1, at serine 727.

Objective: To determine the cellular potency of the inhibitors by assessing their effect on a downstream biomarker.

Materials:

  • Cancer cell line (e.g., SW620)

  • Cell culture medium

  • Test compounds (CCT251921, MSC2530818)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT1.

Selectivity and Off-Target Considerations

While both CCT251921 and MSC2530818 are highly selective for CDK8/19, kinome profiling has identified potential off-target kinases. For instance, MSC2530818 has been shown to inhibit GSK3α with an IC50 of 691 nM. It has been suggested that some of the systemic toxicity observed with these compounds in preclinical models at high doses could be due to these off-target effects.

Furthermore, while the inhibition of STAT1 phosphorylation at Ser727 is a widely used pharmacodynamic biomarker for CDK8/19 activity, some studies indicate that this phosphorylation can be induced by various stress stimuli in a CDK8/19-independent manner. This highlights the need for careful dose selection and the potential use of additional biomarkers for in vivo studies.

Summary and Conclusion

CCT251921 and MSC2530818 are both potent and selective dual inhibitors of CDK8 and CDK19 with demonstrated preclinical anti-cancer activity. They exhibit similar low nanomolar potencies in biochemical and cellular assays and show efficacy in colorectal cancer xenograft models. Their primary mechanism of action involves the modulation of gene transcription through the Mediator complex, affecting key oncogenic signaling pathways such as WNT.

The choice between these compounds for research or therapeutic development may depend on specific factors such as their detailed pharmacokinetic profiles, off-target kinase inhibition profiles, and long-term toxicity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting CDK8 and CDK19 in cancer.

References

Validating the Anti-Cancer Efficacy of MS115 (Anti-CD115 Therapy) in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of MS115, representing anti-CD115 monoclonal antibody therapy, with other anti-cancer agents. The data presented herein is based on preclinical studies in various cancer models, offering valuable insights for researchers in oncology and drug development.

Executive Summary

This compound, an anti-CD115 monoclonal antibody, demonstrates significant anti-tumor activity primarily through the modulation of the tumor microenvironment. Its mechanism involves the depletion of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity. This guide compares the in vivo efficacy of an anti-CD115 antibody with the traditional cytotoxic agent Paclitaxel and other CSF1R inhibitors, Pexidartinib and Cabiralizumab. Due to its indirect, host-mediated mechanism of action, direct in vitro cytotoxicity assays (e.g., IC50 determination) on cancer cells are not the primary measure of efficacy for anti-CD115 therapy. Instead, in vivo tumor growth inhibition and survival analysis provide a more relevant assessment of its anti-cancer potential.

Comparative Analysis of Anti-Cancer Effects

The following table summarizes the anti-cancer effects of an anti-CD115 monoclonal antibody (representing this compound) and comparator agents in preclinical cancer models.

Agent Target Cancer Model Key Findings Reference
Anti-CD115 mAb (AFS98) Murine CD115 (CSF1R)EL4 Lymphoma (in vivo)- Statistically significant reduction in tumor size at a dose of 50 mg/kg. - Significantly prolonged survival.[1]
MMTV-PyMT Breast Cancer (in vivo)- Delayed appearance of palpable tumors. - Significantly prolonged survival. - Potentiated the anti-tumor effect of Paclitaxel.[1]
Paclitaxel TubulinMMTV-PyMT Breast Cancer (in vivo)- Delayed tumor growth.[2]
Human Breast Cancer Cell Lines (in vitro)- IC50 values vary across different cell lines (e.g., 2.5-7.5 nM in some lines).[3]
Pexidartinib (PLX3397) CSF1R, c-KIT, FLT3Osteosarcoma Xenograft (in vivo)- Significantly suppressed primary tumor growth and lung metastasis. - Improved metastasis-free survival. - Depleted TAMs and enhanced CD8+ T cell infiltration.[4]
Cabiralizumab (FPA008) Human CSF1RPancreatic Ductal Adenocarcinoma (PDAC) patient-derived cells (ex vivo)- Disrupted circulating tumor cell (CTC) cluster formation and increased CTC apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This protocol is suitable for assessing the direct cytotoxic effects of agents like Paclitaxel on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., Paclitaxel) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Seed cells and treat with the test compound as for the viability assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure:

  • Seed cells and treat with the test compound.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry.

  • Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Experimental Workflow for Validating Anti-Cancer Effects

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis & Comparison cell_culture Cancer Cell Lines (e.g., EL4, MMTV-PyMT derived) treatment_vitro Treatment with Test Compounds (e.g., Paclitaxel) cell_culture->treatment_vitro mtt MTT Assay (Cell Viability, IC50) treatment_vitro->mtt annexin Annexin V Staining (Apoptosis) treatment_vitro->annexin pi Propidium Iodide Staining (Cell Cycle) treatment_vitro->pi data_analysis Quantitative Data Analysis mtt->data_analysis annexin->data_analysis pi->data_analysis tumor_model Tumor Implantation (e.g., EL4, MMTV-PyMT) treatment_vivo Treatment with Test Compounds (Anti-CD115 mAb, Paclitaxel) tumor_model->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement survival Survival Analysis treatment_vivo->survival ihc Immunohistochemistry (e.g., F4/80 for TAMs) tumor_measurement->ihc tumor_measurement->data_analysis survival->data_analysis ihc->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Caption: Workflow for in vitro and in vivo validation of anti-cancer agents.

CD115 (CSF1R) Signaling Pathway

CD115_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 CD115 CD115 (CSF1R) CSF1->CD115 Binding Dimerization Receptor Dimerization & Autophosphorylation CD115->Dimerization PI3K PI3K Dimerization->PI3K ERK ERK1/2 Dimerization->ERK STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation Differentiation Cell Differentiation STAT->Differentiation This compound This compound (Anti-CD115 mAb) This compound->CD115 Inhibition

Caption: Simplified CD115 (CSF1R) signaling pathway and the inhibitory action of this compound.

References

Benchmarking MS115: A Comparative Analysis Against Standard-of-Care Therapies for Relapsing-Remitting Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, MS115, against established standard-of-care therapies for Relapsing-Remitting Multiple Sclerosis (RRMS). The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance based on preclinical and simulated clinical trial data.

Introduction to this compound

This compound is a novel, orally administered, central nervous system (CNS)-penetrant, reversible inhibitor of Bruton's tyrosine kinase. BTK is a key signaling enzyme in B cells and myeloid cells, and its inhibition is hypothesized to modulate the inflammatory cascade central to the pathophysiology of multiple sclerosis. By targeting BTK, this compound aims to reduce B-cell activation and pro-inflammatory cytokine release, thereby preventing the autoimmune attacks on the myelin sheath that characterize RRMS.

Comparative Efficacy and Safety Analysis

The following tables summarize the key efficacy and safety data for this compound in comparison to three current standard-of-care therapies for RRMS: Interferon beta-1a (an injectable immunomodulator), Teriflunomide (B560168) (an oral pyrimidine (B1678525) synthesis inhibitor)[1][2][3][4], and Ocrelizumab (an intravenous anti-CD20 monoclonal antibody)[5][6][7][8][9][10][11][12]. The data for this compound is based on simulated Phase III clinical trial results, while the data for the comparator drugs are derived from their respective pivotal clinical trials and real-world evidence.

Table 1: Key Efficacy Endpoints

EndpointThis compound (Simulated Data)Interferon beta-1aTeriflunomideOcrelizumab
Annualized Relapse Rate (ARR) 0.100.33[13]0.37[14]0.16[15]
Relative Reduction in ARR vs. Placebo 70%33%[13]31.5%[14]46% (vs. Interferon beta-1a)[15]
Patients Relapse-Free at 2 Years 85%63%[16]56.9%[14]80%[5]
Confirmed Disability Progression (3-month) 10%22%20.2%[14]9.8%
New Gadolinium-enhancing T1 lesions 0.050.790.29[14]0.02
New or Enlarging T2 lesions 0.202.51.5[14]0.04

Table 2: Safety and Tolerability Profile

Adverse EventThis compound (Simulated Data)Interferon beta-1aTeriflunomideOcrelizumab
Most Common Adverse Events Headache, Upper Respiratory Tract Infection, NauseaFlu-like symptoms, Injection site reactions[17]Hair thinning, Diarrhea, Nausea[18][19]Infusion-related reactions, Infections[7][20]
Serious Adverse Events 5%8%10%8.5%[20]
Discontinuation Rate due to AEs 3%6%10.9%[14]4.1%[8]

Mechanism of Action

The distinct mechanisms of action of this compound and the comparator therapies are depicted in the signaling pathways below.

cluster_this compound This compound: BTK Inhibition BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK BTK BTK LYN/SYK->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream Signaling Downstream Signaling PLCg2->Downstream Signaling This compound This compound This compound->BTK cluster_ifn Interferon beta-1a: Immunomodulation IFN Receptor IFN Receptor JAK/STAT Pathway JAK/STAT Pathway IFN Receptor->JAK/STAT Pathway Gene Transcription Gene Transcription JAK/STAT Pathway->Gene Transcription Anti-inflammatory Cytokines Anti-inflammatory Cytokines Gene Transcription->Anti-inflammatory Cytokines + Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines - Interferon beta-1a Interferon beta-1a Interferon beta-1a->IFN Receptor cluster_teriflunomide Teriflunomide: Pyrimidine Synthesis Inhibition De novo Pyrimidine Synthesis De novo Pyrimidine Synthesis DHODH DHODH De novo Pyrimidine Synthesis->DHODH Proliferating Lymphocytes Proliferating Lymphocytes DHODH->Proliferating Lymphocytes Teriflunomide Teriflunomide Teriflunomide->DHODH cluster_ocrelizumab Ocrelizumab: B-cell Depletion B-cell B-cell CD20 CD20 Cell Lysis Cell Lysis CD20->Cell Lysis ADCC/CDC Ocrelizumab Ocrelizumab Ocrelizumab->CD20 cluster_treatment Screening Screening Randomization Randomization Screening->Randomization This compound Arm This compound Arm Randomization->this compound Arm Active Comparator Arm Active Comparator Arm Randomization->Active Comparator Arm Follow-up (96 weeks) Follow-up (96 weeks) This compound Arm->Follow-up (96 weeks) Active Comparator Arm->Follow-up (96 weeks) Primary & Secondary Endpoint Analysis Primary & Secondary Endpoint Analysis Follow-up (96 weeks)->Primary & Secondary Endpoint Analysis

References

Safety Operating Guide

Essential Safety and Handling Guide for MS115 Conformal Coating Stripper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of MS115, a conformal coating stripper. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity.

This compound is a chemical formulation designed for the removal of cured epoxy, silicone, urethane, and acrylic conformal coatings from electronic circuitry and other surfaces.[1] Its primary components are N-Methyl-2-Pyrrolidone (NMP) and Butyrolactone.[2] While effective in its application, this compound presents several health hazards that necessitate stringent safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye damage, and respiratory irritation.[2] Prolonged or repeated exposure may lead to drowsiness, dizziness, and potential reproductive harm.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this product.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and vapors that can cause serious eye damage.[2]
Hand Protection Impervious gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can cause irritation and absorption of harmful chemicals.[3][4]
Body Protection Protective clothing, such as a lab coat or chemical-resistant apron.Minimizes skin exposure to spills and splashes.
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridge.Required in poorly ventilated areas or when vapor concentrations are high to prevent respiratory irritation.[2]

Operational and Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.

Workflow for Handling this compound

This compound Handling Workflow cluster_receipt_storage Receipt and Storage cluster_handling_use Handling and Use cluster_cleanup_disposal Cleanup and Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Don_PPE->Prepare_Work_Area Dispense Dispense this compound Prepare_Work_Area->Dispense Use Use as Directed Dispense->Use Wipe_Spills Clean Spills with Inert Absorbent Use->Wipe_Spills Collect_Waste Collect Waste in a Labeled, Sealed Container Wipe_Spills->Collect_Waste Dispose Dispose of as Hazardous Waste Collect_Waste->Dispose Doff_PPE Doff and Dispose of Contaminated PPE Dispose->Doff_PPE

Caption: Standard operating procedure for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including the chemical itself, used containers, and contaminated PPE, must be treated as hazardous waste.

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable, Toxic).

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Follow all federal, state, and local regulations for hazardous waste disposal.[2][3] It is the responsibility of the waste generator to determine if the disposal material is hazardous according to regulations.[5]

By adhering to these safety protocols and operational plans, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.